4"-Demethylgentamicin C2
Description
Structure
2D Structure
Properties
CAS No. |
66277-10-9 |
|---|---|
Molecular Formula |
C19H39N5O7 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-7(20)12-4-3-8(21)18(29-12)30-16-9(22)5-10(23)17(15(16)27)31-19-14(26)13(24-2)11(25)6-28-19/h7-19,24-27H,3-6,20-23H2,1-2H3 |
InChI Key |
JGGVZVHEMQUWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Dance of Inhibition: A Technical Guide to the Mechanism of Action of Gentamicin C2 on Bacterial Ribosomes
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms by which the aminoglycoside antibiotic Gentamicin C2 inhibits protein synthesis in bacteria. By targeting the ribosomal subunits, Gentamicin C2 disrupts the fidelity and processivity of translation, leading to bacterial cell death. This document synthesizes current research to detail the binding sites, the multifaceted inhibitory effects, and the quantitative aspects of this interaction. Furthermore, it offers comprehensive experimental protocols for key assays used to investigate these mechanisms and visualizes the complex molecular interactions and experimental workflows through detailed diagrams. While the initial query specified "4"-Demethylgentamicin C2," a thorough review of the scientific literature did not yield significant information on this specific derivative. Therefore, this guide will focus on the well-characterized and clinically relevant Gentamicin C2, along with its closely related congeners, to provide a robust and data-supported analysis.
Introduction: The Aminoglycoside Arsenal
Aminoglycosides are a potent class of bactericidal antibiotics that have been a cornerstone in the treatment of severe Gram-negative bacterial infections for decades[1]. Their efficacy stems from their ability to bind with high affinity to the bacterial ribosome, the cellular machinery responsible for protein synthesis[2]. Gentamicin, a mixture of several related congeners including C1, C1a, C2, and C2a, is a prominent member of this class[2][3]. These components primarily differ by the methylation pattern on the purpurosamine ring (ring I)[2]. This guide will focus specifically on Gentamicin C2, a major and highly active component of the gentamicin complex.
The antibacterial action of Gentamicin C2 is multifaceted, primarily involving the disruption of several key stages of protein synthesis: initiation, elongation, and termination. By binding to specific sites on the ribosomal RNA (rRNA), it induces conformational changes that lead to mRNA misreading, inhibit the translocation of peptidyl-tRNA, and interfere with ribosome recycling. This comprehensive inhibitory profile makes Gentamicin C2 a formidable antibacterial agent.
Molecular Mechanism of Action
The inhibitory effects of Gentamicin C2 are a direct consequence of its binding to specific locations within the bacterial 70S ribosome, which is composed of a small 30S and a large 50S subunit.
Primary Binding Site: The A-Site of the 30S Subunit
The primary and high-affinity binding site for Gentamicin C2 is located in the decoding center (A-site) of the 16S rRNA within the 30S ribosomal subunit. This site is specifically within helix 44 (h44) of the 16S rRNA. The binding of Gentamicin C2 to this site induces a critical conformational change, causing the flipping out of two universally conserved adenine residues, A1492 and A1493. This conformational switch mimics the state of the ribosome when a cognate codon-anticodon interaction occurs, thereby locking the A-site in a "closed" conformation.
This locked conformation has two major consequences:
-
mRNA Miscoding: The stabilization of the closed conformation of the A-site reduces the accuracy of tRNA selection. The ribosome is more likely to accept near-cognate or non-cognate aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins. This is a hallmark of aminoglycoside action.
-
Inhibition of Translocation: The presence of Gentamicin C2 in the A-site sterically hinders the movement of the mRNA-tRNA complex from the A-site to the P-site, a process known as translocation, which is essential for the elongation of the polypeptide chain.
Secondary Binding Site: Helix 69 of the 50S Subunit
A secondary binding site for aminoglycosides, including gentamicin, has been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit. This helix is located at the interface of the 30S and 50S subunits and plays a crucial role in intersubunit communication and ribosome recycling.
Binding of Gentamicin C2 to H69 is implicated in:
-
Inhibition of Ribosome Recycling: After the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for dissociating the ribosomal subunits, making them available for new rounds of translation. Gentamicin C2 binding to H69 stabilizes the intersubunit bridge, preventing the action of RRF and EF-G and trapping ribosomes in a post-termination complex, thus inhibiting ribosome recycling.
The synergistic action of binding to both the primary and secondary sites contributes to the potent bactericidal activity of Gentamicin C2.
Quantitative Data on Gentamicin C Congeners
The following tables summarize the inhibitory activities of Gentamicin C2 and its related congeners against bacterial ribosomes and various bacterial strains.
Table 1: In Vitro Ribosomal Inhibition by Gentamicin Congeners
| Compound | Bacterial Ribosome IC50 (µM) |
| Gentamicin C1 | 1.1 ± 0.1 |
| Gentamicin C1a | 0.45 ± 0.02 |
| Gentamicin C2 | 0.50 ± 0.03 |
| Gentamicin C2a | 0.24 ± 0.01 |
| Gentamicin C2b | 1.1 ± 0.1 |
Data extracted from Diekema et al., 2023. IC50 values were determined using a cell-free transcription/translation assay with E. coli ribosomes.
Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Gentamicin Congeners against various bacterial strains
| Compound | E. coli | K. pneumoniae | A. baumannii | E. cloacae | S. aureus (MRSA) |
| Gentamicin C1 | 1 | 1 | 2 | 1 | 0.5 |
| Gentamicin C1a | 0.5 | 0.5 | 1 | 0.5 | 0.25 |
| Gentamicin C2 | 0.5 | 0.5 | 1 | 0.5 | 0.25 |
| Gentamicin C2a | 0.5 | 0.5 | 1 | 0.5 | 0.25 |
| Gentamicin C2b | 1 | 1 | 2 | 1 | 0.5 |
Data extracted from Diekema et al., 2023.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Gentamicin C2.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a bacterial cell extract. The amount of synthesized protein is quantified by measuring the reporter activity. The presence of an inhibitor like Gentamicin C2 will reduce the reporter signal in a dose-dependent manner, allowing for the determination of the IC50 value.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Gentamicin C2 in nuclease-free water.
-
Prepare serial dilutions of Gentamicin C2 to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Use a commercial E. coli S30 extract-based coupled IVTT kit.
-
Prepare a plasmid DNA template encoding firefly luciferase under the control of a T7 promoter.
-
-
Assay Setup:
-
Thaw the E. coli S30 extract and other kit components on ice.
-
In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and the DNA template according to the kit manufacturer's instructions.
-
Add the appropriate volume of the Gentamicin C2 dilution or vehicle control (water) to each reaction tube.
-
The final reaction volume is typically 15-50 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Quantification of Luciferase Activity:
-
Add a luciferase assay reagent to each reaction tube.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Gentamicin C2 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Gentamicin C2 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ribosome Filter Binding Assay
This assay directly measures the binding of a radiolabeled aminoglycoside to ribosomes.
Principle: Radiolabeled Gentamicin C2 is incubated with purified bacterial ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound radioligand are retained on the filter, while unbound ligand passes through. The amount of radioactivity on the filter is proportional to the amount of bound drug.
Protocol:
-
Preparation of Radiolabeled Ligand:
-
Synthesize or obtain [3H]-Gentamicin C2.
-
Determine the specific activity (cpm/mol) of the radiolabeled ligand.
-
-
Ribosome Preparation:
-
Isolate and purify 70S ribosomes from a bacterial strain (e.g., E. coli MRE600) using sucrose gradient ultracentrifugation.
-
Determine the concentration of ribosomes by measuring the absorbance at 260 nm.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of [3H]-Gentamicin C2.
-
Include a set of reactions with a large excess of unlabeled Gentamicin C2 to determine non-specific binding.
-
Incubate the reactions in a suitable binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT) at 37°C for a defined period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the free radioligand concentration and analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
-
X-ray Crystallography of Ribosome-Gentamicin C2 Complex
This technique provides high-resolution structural information about the interaction between Gentamicin C2 and the ribosome.
Principle: Crystals of the bacterial ribosome (or its subunits) in complex with Gentamicin C2 are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic-resolution model of the complex can be built.
Protocol:
-
Ribosome and Ligand Preparation:
-
Purify large quantities of highly pure and active 30S or 70S ribosomal particles.
-
Prepare a concentrated solution of Gentamicin C2.
-
-
Crystallization:
-
Co-crystallize the ribosomes with an excess of Gentamicin C2 using vapor diffusion (hanging drop or sitting drop) methods. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell parameters and reflection intensities.
-
Solve the phase problem using molecular replacement, using a known ribosome structure as a search model.
-
Build an atomic model of the ribosome-Gentamicin C2 complex into the electron density map.
-
-
Refinement:
-
Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and the quality of the structure.
-
Validate the final structure using various crystallographic and stereochemical checks.
-
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.
Figure 1: A diagram illustrating the multifaceted mechanism of action of Gentamicin C2 on the bacterial ribosome.
Figure 2: A flowchart outlining the key steps of the in vitro transcription/translation inhibition assay.
Figure 3: A flowchart detailing the procedure for the ribosome filter binding assay.
Conclusion
Gentamicin C2 is a potent inhibitor of bacterial protein synthesis, acting through a dual mechanism that targets both the 30S and 50S ribosomal subunits. Its ability to induce mRNA miscoding, inhibit translocation, and block ribosome recycling underscores its efficacy as a broad-spectrum antibiotic. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antibiotic development and bacterial translation. Further investigation into the structure-activity relationships of Gentamicin C2 and its analogs will continue to be crucial for the design of novel aminoglycosides that can combat the growing threat of antibiotic resistance.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of 4''-Demethylgentamicin C2 from Fermentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of 4''-Demethylgentamicin C2, an analog of the gentamicin C complex, from fermentation. The document details the biosynthetic context of its formation, a comprehensive fermentation protocol, and a detailed methodology for its isolation and purification. This guide is intended to equip researchers with the necessary information to produce and study this specific aminoglycoside.
Introduction to 4''-Demethylgentamicin C2
4''-Demethylgentamicin C2 is a naturally occurring aminoglycoside antibiotic belonging to the gentamicin family. It is structurally similar to Gentamicin C2 but lacks a methyl group at the 4'' position of the garosamine ring. While not a major component of the gentamicin complex produced by wild-type Micromonospora purpurea, its presence has been noted, particularly in genetically modified strains, providing insights into the gentamicin biosynthetic pathway.[1] The study of such analogs is crucial for understanding structure-activity relationships and for the development of new aminoglycoside antibiotics with potentially improved efficacy or reduced toxicity.
Biosynthesis of Gentamicin and the Origin of 4''-Demethylgentamicin C2
The biosynthesis of the gentamicin C complex is a complex, multi-step enzymatic process. The key precursor for the final gentamicin components is Gentamicin X2.[1][2] The formation of Gentamicin X2 from its precursor, Gentamicin A2, involves a critical C-methylation step at the C-4'' position.[1] This reaction is catalyzed by the radical S-adenosyl-L-methionine (SAM) and cobalamin-dependent enzyme GenD1.[1]
The formation of 4''-Demethylgentamicin C2 is understood to be a result of the biosynthetic pathway proceeding without the action of the GenD1 methyltransferase. Inactivation or deletion of the genD1 gene leads to the accumulation of intermediates that lack the C-4'' methyl group. Subsequent enzymatic modifications on this demethylated intermediate would then lead to the formation of 4''-Demethylgentamicin C2. Trace amounts of demethylgentamicins have been observed in fermentation cultures of Micromonospora echinospora mutants with deletions in other gentamicin biosynthetic genes, such as genN, which is responsible for N-methylation at the C-3'' position.
Biosynthetic Pathway Overview
Caption: Biosynthetic pathway of the Gentamicin C complex and the proposed formation of 4''-Demethylgentamicin C2 through a shunt pathway bypassing the GenD1-catalyzed C-4'' methylation step.
Fermentation for the Production of 4''-Demethylgentamicin C2
To produce 4''-Demethylgentamicin C2, a genetically modified strain of a gentamicin-producing microorganism, such as Micromonospora echinospora with a targeted deletion or inactivation of the genD1 gene, is required. The following fermentation protocol is adapted from established methods for gentamicin production.
Culture Media and Conditions
| Parameter | Seed Culture Medium (ATCC 172) | Fermentation Medium |
| Component | Concentration (g/L) | Concentration (g/L) |
| Glucose | 10 | 3 |
| Yeast Extract | 5 | - |
| Soluble Starch | 20 | - |
| N-Z Amine | 5 | - |
| Soybean Powder | - | 20 |
| Peptone | - | 1 |
| (NH₄)₂SO₄ | - | 0.3 |
| CaCO₃ | 2 | 3 |
| KNO₃ | - | 0.3 |
| CoCl₂ | - | 0.005 (5 ppm) |
| pH | 7.0-7.2 | 7.0-7.2 |
| Temperature | 28°C | 28°C |
| Agitation | 220 rpm | 220 rpm |
| Duration | 2 days | 5 days |
Experimental Protocol for Fermentation
-
Inoculum Preparation: A seed culture is initiated by inoculating liquid ATCC 172 medium with a stock of the genD1-deficient Micromonospora echinospora strain. The culture is incubated for 2 days at 28°C with shaking at 220 rpm.
-
Production Fermentation: The fermentation medium is inoculated with a 5% (v/v) inoculum from the seed culture.
-
Incubation: The production culture is incubated for 5 days at 28°C with vigorous shaking (220 rpm) to ensure adequate aeration.
-
Monitoring: The fermentation can be monitored for pH, glucose consumption, and biomass. The production of 4''-Demethylgentamicin C2 can be tracked by taking periodic samples and analyzing them by LC-MS.
Isolation and Purification of 4''-Demethylgentamicin C2
The isolation of 4''-Demethylgentamicin C2 from the fermentation broth involves a multi-step process to separate it from other cellular components and related aminoglycosides.
Experimental Workflow
Caption: Workflow for the isolation and purification of 4''-Demethylgentamicin C2 from fermentation broth.
Detailed Protocol for Isolation and Purification
-
Harvesting and Acidification: At the end of the fermentation, the broth is harvested and the pH is adjusted to 2.0 using concentrated HCl. The acidified broth is agitated for 2 hours to ensure cell lysis and release of intracellular aminoglycosides.
-
Clarification: The acidified broth is centrifuged at 5,000 x g for 10 minutes at 4°C to pellet cell debris and other solids. The supernatant containing the dissolved aminoglycosides is collected.
-
Cation Exchange Chromatography (Capture Step):
-
A column is packed with DOWEX 50WX8-200 ion-exchange resin.
-
The resin is preconditioned with acetonitrile followed by deionized water.
-
The clarified supernatant is loaded onto the column. Aminoglycosides, being basic compounds, will bind to the acidic resin.
-
The column is washed with deionized water to remove unbound impurities.
-
-
Elution: The bound aminoglycosides are eluted from the column using 1 M ammonium hydroxide. The collected fractions are then concentrated under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (HPLC) (Purification Step):
-
The crude extract is further purified by preparative HPLC.
-
A suitable column, such as a C18 column, should be used.
-
The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape and resolution.
-
A gradient elution method is generally employed to effectively separate the different aminoglycoside components.
-
Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing pure 4''-Demethylgentamicin C2.
-
-
Desalting and Lyophilization: The fractions containing the pure compound are pooled, desalted if necessary (e.g., by another round of chromatography or size-exclusion), and then lyophilized to obtain the final product as a stable powder.
Analytical Characterization
The identity and purity of the isolated 4''-Demethylgentamicin C2 should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| LC-MS | To determine the molecular weight and confirm the identity of the compound. | A parent ion peak corresponding to the molecular weight of 4''-Demethylgentamicin C2 (C₁₉H₃₉N₅O₇, MW: 449.54 g/mol ). |
| Tandem MS (MS/MS) | To obtain fragmentation patterns for structural elucidation. | Fragmentation pattern consistent with the structure of 4''-Demethylgentamicin C2, which will differ from that of Gentamicin C2. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition. | An exact mass measurement that confirms the molecular formula C₁₉H₃₉N₅O₇. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To provide detailed structural information and confirm the absence of the 4''-methyl group. | NMR spectra will lack the signals corresponding to the C-4'' methyl group present in the spectrum of Gentamicin C2. |
| Analytical HPLC | To assess the purity of the final product. | A single major peak indicating a high level of purity. |
Conclusion
The discovery and isolation of 4''-Demethylgentamicin C2 from genetically engineered strains of Micromonospora has been instrumental in delineating the biosynthetic pathway of the clinically important gentamicin antibiotics. This guide provides a comprehensive framework for the fermentation, isolation, and purification of this specific analog. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, antibiotic development, and metabolic engineering, facilitating further investigation into the properties and potential applications of 4''-Demethylgentamicin C2.
References
The Antibacterial Spectrum of 4''-Demethylgentamicin C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of 4''-Demethylgentamicin C2, a significant congener of the broad-spectrum aminoglycoside antibiotic, gentamicin. This document details its activity against a range of clinically relevant bacteria, the methodologies used for its evaluation, and its mechanism of action.
Introduction
4''-Demethylgentamicin C2 belongs to the gentamicin C complex, a mixture of structurally related aminoglycoside antibiotics produced by Micromonospora purpurea. As with other aminoglycosides, its antibacterial efficacy stems from the inhibition of bacterial protein synthesis. Understanding the specific antibacterial spectrum of individual gentamicin congeners is crucial for targeted drug development and for combating the rise of antibiotic-resistant pathogens. Research indicates that while various gentamicin C components exhibit comparable activities against wild-type Gram-negative bacteria, subtle differences in their structures can influence their efficacy against bacteria harboring specific resistance mechanisms.[1]
Antibacterial Spectrum
The antibacterial activity of 4''-Demethylgentamicin C2 is broad, encompassing both Gram-positive and Gram-negative bacteria. The potency of this activity is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data
The following table summarizes the MIC values of Gentamicin C2 against a panel of significant bacterial pathogens. The data is derived from studies employing standardized broth microdilution assays.[1][2] It is important to note that 4''-Demethylgentamicin C2 is a closely related analogue of Gentamicin C2, and their antibacterial activities are reported to be comparable.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | (Wild-type) | 0.5 |
| Klebsiella pneumoniae | (Wild-type) | 0.5 |
| Acinetobacter baumannii | (Wild-type) | 0.5 |
| Enterobacter cloacae | (Wild-type) | 1 |
| Staphylococcus aureus | (MRSA) | 128 |
Note: All values were determined in at least duplicate using a 2-fold dilution series.[1]
Experimental Protocols
The determination of the antibacterial spectrum of 4''-Demethylgentamicin C2 relies on standardized and reproducible experimental methodologies. The following protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
MIC Determination by Broth Microdilution
This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) reference methodology M07.[1]
Objective: To determine the lowest concentration of 4''-Demethylgentamicin C2 that inhibits the visible growth of a specific bacterium.
Materials:
-
4''-Demethylgentamicin C2
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the suspension at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of 4''-Demethylgentamicin C2.
-
Perform a two-fold serial dilution of the antibiotic in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Mechanism of Action
The antibacterial effect of 4''-Demethylgentamicin C2, like other aminoglycosides, is primarily due to its ability to bind to the bacterial ribosome and inhibit protein synthesis.
The process begins with the entry of the drug into the bacterial cell. Inside the cytoplasm, it binds to the 30S ribosomal subunit. This binding event interferes with the fidelity of protein synthesis in two primary ways: it can block the initiation of protein synthesis and cause misreading of the mRNA codons. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the antibacterial spectrum of a compound like 4''-Demethylgentamicin C2.
This standardized process ensures the reliability and comparability of antibacterial susceptibility testing results across different laboratories and studies.
Conclusion
4''-Demethylgentamicin C2 demonstrates a potent and broad antibacterial spectrum, particularly against Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial protein synthesis, is characteristic of the aminoglycoside class of antibiotics. The standardized methodologies outlined in this guide are essential for the accurate assessment of its antibacterial properties and for its potential development as a therapeutic agent. Further research into its efficacy against a wider range of clinical isolates, including those with defined resistance mechanisms, will be critical in fully elucidating its clinical potential.
References
The Synthetic Challenge of 4"-Demethylgentamicin C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin C2, a key component of the clinically vital gentamicin complex of aminoglycoside antibiotics, presents a formidable challenge for total chemical synthesis due to its dense stereochemical complexity and multiple reactive functional groups. Its analogue, 4"-demethylgentamicin C2, while a known compound (CAS 66277-10-9), is not extensively covered in synthetic literature. This guide provides an in-depth look at the established synthetic strategies for the closely related and well-documented gentamicin C2, offering a robust framework for approaching the synthesis of its 4"-demethyl counterpart. The methodologies detailed herein are primarily based on the stereocontrolled semi-synthesis from the readily available aminoglycoside, sisomicin, a route pioneered by leading researchers in the field. This document will furnish detailed experimental protocols, quantitative data, and logical workflows to aid researchers in navigating the synthesis of these complex molecules.
While a direct total chemical synthesis for this compound is not prominently described in the scientific literature, this guide will culminate in a proposed synthetic strategy. This hypothetical pathway will leverage the established chemistry of gentamicin C2 synthesis and adapt it to incorporate a garosamine donor lacking the C4" methyl group, providing a rational starting point for the development of a novel synthetic route.
Total Synthesis of Gentamicin C2 from Sisomicin
The most thoroughly documented synthetic route to gentamicin C2 commences with sisomicin, an aminoglycoside that shares the core 2-deoxystreptamine and purpurosamine rings. The synthesis, developed by Crich and colleagues, hinges on a carefully orchestrated series of protecting group manipulations, stereoselective transformations to install the C6'-methyl group, and final deprotection steps.[1][2]
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a multi-stage process, beginning with the protection of the numerous amino and hydroxyl groups of sisomicin, followed by key modifications to the purpurosamine ring, and culminating in the final deprotection to yield gentamicin C2.
Caption: Overall synthetic workflow for Gentamicin C2 from Sisomicin.
Key Experimental Protocols and Data
The synthesis of gentamicin C2 from the key intermediate (15) is a three-step process involving the formation of a sulfinyl imine, diastereoselective methylation, and global deprotection.
Table 1: Summary of Key Reaction Steps and Yields for Gentamicin C2 Synthesis
| Step | Starting Material | Product | Key Reagents | Yield (%) |
| 1 | Intermediate 15 | Sulfinyl Imine 16 | (R)-tert-butylsulfinamide, KHSO₄, DBU | 69 (over 3 steps) |
| 2 | Sulfinyl Imine 16 | Sulfinamide 17 | Methylmagnesium chloride | 65 |
| 3 | Sulfinamide 17 | Gentamicin C2 | HCl, Pd(OH)₂/C, Ba(OH)₂ | 64 |
Experimental Protocol for the Synthesis of Sulfinamide (17) from Sulfinyl Imine (16) [2][3]
To a solution of the sulfinyl imine (16) in anhydrous dichloromethane at -60 °C under an argon atmosphere is added a solution of methylmagnesium chloride in tetrahydrofuran. The reaction mixture is stirred at this temperature for a specified period, closely monitoring the consumption of the starting material by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfinamide (17).
Experimental Protocol for the Deprotection of Sulfinamide (17) to Gentamicin C2 (3) [2]
The sulfinamide (17) is dissolved in a mixture of tetrahydrofuran and hydrochloric acid and stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent and subjected to hydrogenolysis using palladium hydroxide on carbon as a catalyst under a hydrogen atmosphere. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting residue is treated with a hot aqueous solution of barium hydroxide to effect the final deprotection. The reaction mixture is then neutralized, and the product is purified by chromatography on a Sephadex C-25 column, followed by lyophilization from aqueous acetic acid to yield gentamicin C2 as its acetate salt.
Proposed Total Synthesis of this compound
A plausible synthetic route to this compound would follow a convergent strategy, wherein the three constituent rings—a modified purpurosamine, 2-deoxystreptamine, and a 4-demethylgarosamine—are synthesized separately and then glycosidically coupled. The key challenge lies in the synthesis of the 4-demethylgarosamine donor.
Proposed Retrosynthetic Analysis
References
Technical Guide: Physicochemical Properties of 4''-Demethylgentamicin C2
This technical guide provides a detailed overview of the molecular weight and exact mass of 4''-Demethylgentamicin C2, a homolog of the gentamicin antibiotic complex. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Physicochemical Data
The fundamental physicochemical properties of 4''-Demethylgentamicin C2 are summarized below. This data is crucial for the identification, characterization, and quantification of this compound in various experimental and analytical settings.
| Property | Value | Source |
| Molecular Formula | C19H39N5O7 | BOC Sciences[], ChemBK[2] |
| Molecular Weight | 449.54 g/mol | BOC Sciences[] |
| Molar Mass | 449.55 g/mol | ChemBK[2] |
| Exact Mass | 449.28530 g/mol | Calculated |
| CAS Number | 66277-10-9 | BOC Sciences[] |
Note: The exact mass was calculated based on the most abundant isotopes of the constituent elements (C: 12.00000, H: 1.00783, N: 14.00307, O: 15.99491).
Experimental Protocol: Determination of Molecular Weight and Exact Mass by Mass Spectrometry
The determination of the molecular weight and exact mass of 4''-Demethylgentamicin C2 can be achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The following protocol is a generalized methodology based on the analysis of gentamicin and its related compounds.
1. Sample Preparation:
-
Dissolve a reference standard of 4''-Demethylgentamicin C2 in a suitable solvent, such as a mixture of methanol and water with a small percentage of a weak acid like formic acid to facilitate protonation. The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
2. Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column is commonly used for the separation of aminoglycoside antibiotics.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
-
Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a period of 15-30 minutes is a common starting point. The gradient should be optimized to achieve good separation from any impurities or other gentamicin components.
-
Flow Rate: A typical flow rate for a standard analytical HPLC column is 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.
3. Mass Spectrometric Analysis (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for aminoglycosides as they readily form protonated molecules [M+H]+.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is required for accurate mass measurement.
-
Data Acquisition:
-
Full Scan Mode: Acquire mass spectra over a relevant m/z range (e.g., m/z 100-1000) to detect the protonated molecule of 4''-Demethylgentamicin C2 ([C19H39N5O7+H]+), which would have an expected m/z of approximately 450.29313.
-
Tandem MS (MS/MS): To confirm the identity of the compound, fragmentation of the precursor ion can be performed. The resulting product ion spectrum provides structural information. For gentamicin-related compounds, characteristic losses of the sugar moieties are expected.
-
4. Data Analysis:
-
Molecular Weight: The molecular weight is determined from the m/z value of the singly charged protonated molecule observed in the full scan mass spectrum.
-
Exact Mass: The high-resolution mass spectrometer provides a highly accurate measurement of the m/z value, which can be used to calculate the experimental exact mass of the molecule. This experimental value is then compared to the theoretical exact mass calculated from the molecular formula to confirm the elemental composition.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like 4''-Demethylgentamicin C2.
Caption: Logical workflow for the characterization of 4''-Demethylgentamicin C2.
References
Spectroscopic Data for 4”-Demethylgentamicin C2: A Search for Available Information
A comprehensive search for detailed spectroscopic data (NMR, MS, IR) for the specific compound 4”-Demethylgentamicin C2 has revealed a significant lack of publicly available information. While the gentamicin complex is well-studied, specific, isolated data for this particular demethylated analogue is not readily found in the scientific literature based on the conducted searches.
One study focusing on the mass spectrometric characterization of gentamicin components identified a compound with a protonated molecular ion ([M+H]+) at an m/z of 450.[1] The authors tentatively assigned this peak to either 3-demethyl- or 4-demethyl-gentamicin C2/C2a/C2b, but did not provide definitive structural confirmation or isolated spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra.[1]
Further searches for dedicated studies on the synthesis, isolation, or characterization of 4”-Demethylgentamicin C2 did not yield any specific NMR or IR data. General spectroscopic resources and databases also did not provide the requested detailed experimental protocols or quantitative data for this compound.
The biosynthesis of gentamicin has been a subject of research, with studies elucidating the enzymatic pathways involved.[2] However, these studies focus on the biochemical transformations and do not typically provide detailed spectroscopic characterization of all intermediates or minor analogues like 4”-Demethylgentamicin C2.
At present, a detailed technical guide or whitepaper on the spectroscopic data of 4”-Demethylgentamicin C2 cannot be compiled due to the absence of the necessary quantitative data (NMR, MS, IR) and corresponding experimental protocols in the public domain. While mass spectrometry has provided a potential preliminary identification, comprehensive characterization through NMR and IR spectroscopy appears to be unpublished or not widely disseminated. Therefore, the core requirements of data presentation in tables and detailed experimental methodologies cannot be fulfilled. Similarly, without underlying data and established workflows for this specific compound, the creation of meaningful signaling pathway or experimental workflow diagrams is not feasible.
Researchers, scientists, and drug development professionals interested in this specific analogue may need to undertake its synthesis or isolation and subsequent spectroscopic characterization to obtain the desired data.
References
In-Depth Technical Guide: Physical and Chemical Stability of 4''-Demethylgentamicin C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the physical and chemical stability of 4''-Demethylgentamicin C2, also known as Gentamicin C2a. Due to the limited availability of stability data for this specific isolated component, this document synthesizes information on the gentamicin complex as a whole and highlights specific findings relevant to the C2a component.
Executive Summary
Gentamicin is an aminoglycoside antibiotic composed of several major structurally related components, including C1, C1a, C2, and C2a (4''-Demethylgentamicin C2). The overall stability of the gentamicin complex is influenced by environmental factors such as temperature, pH, humidity, and light. While comprehensive forced degradation studies specifically isolating 4''-Demethylgentamicin C2 are not widely available in public literature, existing research on the complex and formulated products provides critical insights into its stability profile. The C2a component has been noted to be particularly susceptible to degradation under certain conditions, such as high humidity and photolytic stress, especially when combined with excipients like poly (lactic-co-glycolic acid) (PLGA).
Physicochemical Properties
Key physicochemical properties of 4''-Demethylgentamicin C2 are summarized below.
| Property | Value | Reference |
| Alternate Name | Gentamicin C2a | [1][2] |
| Molecular Formula | C₁₉H₃₉N₅O₇ | |
| Molecular Weight | 449.54 g/mol | |
| Appearance | White Powder | |
| Solubility | Soluble in Water |
Chemical Stability Profile
The chemical stability of gentamicin is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. The stability of the complex is generally assessed under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
General Stability of the Gentamicin Complex
The gentamicin complex is sensitive to several environmental factors:
-
pH: Stability is optimal in the pH range of 4.5 to 7.0. The molecule undergoes hydrolysis in strongly acidic or alkaline conditions.[3]
-
Temperature: As with most antibiotics, elevated temperatures accelerate the rate of chemical degradation.[3] Gentamicin injections are typically recommended to be stored below 25°C.[4]
-
Oxidation: The amino and hydroxyl functional groups present in the aminoglycoside structure are susceptible to chemical oxidation.
-
Light: Exposure to UV light can induce photochemical reactions, leading to the cleavage of chemical bonds and a reduction in potency.
Stability of 4''-Demethylgentamicin C2 (C2a)
Specific quantitative data on the forced degradation of isolated 4''-Demethylgentamicin C2 is scarce. However, studies on gentamicin-containing formulations and coatings provide valuable component-specific insights.
A key study investigating gentamicin sulfate (GS) coatings on implants revealed the comparative instability of the C2 component under specific stress conditions. While gentamicin alone was stable against light, its formulation with PLGA led to significant photodegradation.
| Stress Condition | Formulation | Component | Observation | % Degradation / Change | Reference |
| Photolytic Stress | GS/PLGA Coated Rods | Gentamicin C₂ | Significant Reduction | C₂ level reduced to 31% | |
| High Humidity | GS Coated Rods | Gentamicin C₂ | Small Decrease | Not Quantified | |
| High Humidity | GS/PLGA Coated Rods | Gentamicin C₂ | Small Decrease | Not Quantified |
These findings suggest that 4''-Demethylgentamicin C2 is particularly prone to degradation when exposed to light in the presence of certain excipients, a critical consideration for formulation development.
Experimental Protocols
A stability-indicating analytical method is essential for separating and quantifying the individual components of gentamicin and their degradation products. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a commonly employed technique.
Stability-Indicating HPLC Method
This protocol describes a representative ion-pairing HPLC method for the simultaneous quantification of gentamicin components.
Objective: To separate and quantify Gentamicin C1, C1a, C2, and C2a in a sample subjected to stability studies.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C8 or C18 column (e.g., ODS (C8), 150 x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
Reagents:
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Glacial Acetic Acid
-
Sodium 1-heptanesulfonate (for ion-pairing)
-
Boric Acid
-
Potassium Hydroxide (KOH)
-
o-phthalaldehyde (OPA) - Derivatizing agent
-
Methanol - for derivatizing agent preparation
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of methanol, water, glacial acetic acid, and an ion-pairing agent like sodium 1-heptanesulfonate. The exact composition should be optimized for system suitability.
-
Derivatizing Agent Preparation:
-
Dissolve 250 mg of OPA in 1.25 mL of methanol.
-
Add 23.75 mL of a 2.47% (m/v) boric acid solution.
-
Adjust the pH to 10.4 using an 8 M KOH solution.
-
This solution should be stored at 4°C, protected from light, and is typically stable for up to three days.
-
-
Standard and Sample Preparation:
-
Prepare standard solutions of gentamicin sulfate at known concentrations.
-
Dilute samples from the stability study to fall within the linear range of the assay.
-
Mix 2.5 mL of the standard or sample solution with 0.5 mL of the derivatizing agent and 2.75 mL of methanol.
-
-
Chromatographic Conditions:
-
Column: ODS (C8), 150 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 330 nm (for OPA derivatives).
-
Elution: Isocratic.
-
-
Analysis: Inject the derivatized standard and sample solutions. Identify the peaks for each gentamicin component based on the retention times obtained from the standard chromatogram. The typical elution order is C1, C1a, C2a, and C2. Calculate the percentage of each component and any degradation products.
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the intrinsic stability of a drug substance like 4''-Demethylgentamicin C2.
Conclusion and Recommendations
The stability of 4''-Demethylgentamicin C2 (Gentamicin C2a) is intrinsically linked to the stability of the overall gentamicin complex. It is susceptible to degradation by hydrolysis, oxidation, heat, and light. Crucially, evidence suggests that C2a may be more labile than other gentamicin components under specific conditions, particularly photolytic stress when formulated with certain polymers like PLGA.
For drug development professionals, this underscores the necessity of:
-
Component-Specific Analysis: Employing and validating stability-indicating methods capable of resolving all major gentamicin components is mandatory.
-
Excipient Compatibility Studies: Thoroughly investigating the compatibility of excipients is critical, as they can significantly impact the stability of individual gentamicin components.
-
Protective Packaging: Utilizing opaque and moisture-resistant packaging is essential to protect gentamicin-containing products from light and humidity, thereby preserving their potency and safety throughout their shelf life.
Further research focusing on the forced degradation of isolated 4''-Demethylgentamicin C2 would be beneficial for a more complete understanding of its intrinsic stability and degradation pathways.
References
- 1. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ejua.net [ejua.net]
In-Depth Technical Guide to the Pharmacological Profile of 4''-Demethylgentamicin C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 4''-Demethylgentamicin C2, an analog of the gentamicin C complex. Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related compounds, primarily gentamicins C1, C1a, C2, and C2a. The demethylated form, 4''-Demethylgentamicin C2, is a naturally occurring minor component found in fermentation broths of mutant strains of Micromonospora purpurea. While research on this specific analog is limited, this guide synthesizes the available information on its bioactivity, mechanism of action, and potential pharmacological significance, drawing comparisons with the well-characterized components of the gentamicin complex. This document also outlines detailed experimental protocols relevant to its study and employs visualizations to illustrate key concepts.
Introduction
Gentamicin is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its clinical formulation is a complex mixture of structurally similar aminoglycoside congeners produced during the fermentation of Micromonospora purpurea. The major components—gentamicins C1, C1a, C2, and C2a—differ by the methylation pattern on the purpurosamine (2-amino-hexose) ring. The C2 component itself is comprised of two stereoisomers, C2 and C2a.
Trace amounts of demethylated forms, including 4''-Demethylgentamicin C1, C1a, and C2, have been identified in mutant strains of M. purpurea[1]. The absence of the methyl group at the 4'' position of the garosamine ring in 4''-Demethylgentamicin C2 represents a subtle structural modification that could influence its pharmacological properties, including antibacterial potency, spectrum of activity, and susceptibility to bacterial resistance mechanisms. Understanding the pharmacological profile of this specific analog is crucial for structure-activity relationship (SAR) studies and the potential development of novel aminoglycoside antibiotics with improved therapeutic indices.
Antibacterial Activity
The antibacterial potency of gentamicin congeners can vary, particularly against bacterial strains that harbor aminoglycoside-modifying enzymes (AMEs). For instance, the potency of different gentamicin congeners against strains with a common AME can differ significantly[2]. The structural difference in 4''-Demethylgentamicin C2 may alter its interaction with these resistance enzymes.
Table 1: Anticipated Antibacterial Spectrum of 4''-Demethylgentamicin C2 (Hypothetical)
| Bacterial Species | Gram Stain | Expected Activity |
| Escherichia coli | Negative | + |
| Klebsiella pneumoniae | Negative | + |
| Pseudomonas aeruginosa | Negative | + |
| Staphylococcus aureus | Positive | + |
| Enterococcus faecalis | Positive | +/- |
Note: This table is predictive and requires experimental validation.
Mechanism of Action
The fundamental mechanism of action for 4''-Demethylgentamicin C2 is anticipated to be consistent with that of other aminoglycoside antibiotics, which involves the inhibition of bacterial protein synthesis.
Aminoglycosides primarily bind to the 30S ribosomal subunit in bacteria. This interaction with the A-site of the 16S rRNA leads to several downstream effects:
-
Inhibition of translation initiation: Formation of a non-functional initiation complex.
-
Miscoding: Incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Premature termination of translation.
The binding of gentamicin C2 to E. coli ribosomes has been characterized and involves multiple classes of binding sites with varying affinities. The structural integrity of the purpurosamine and garosamine rings is critical for this interaction. The absence of the 4''-methyl group in 4''-Demethylgentamicin C2 could subtly alter the binding affinity and kinetics with the ribosomal target.
Signaling Pathway of Aminoglycoside Action
Caption: Mechanism of aminoglycoside entry and action in bacteria.
Pharmacokinetics
Specific pharmacokinetic parameters for 4''-Demethylgentamicin C2 have not been reported. However, the general pharmacokinetic profile of aminoglycosides is characterized by:
-
Absorption: Poor oral absorption, requiring parenteral administration for systemic infections.
-
Distribution: Primarily distribute into the extracellular fluid. Volume of distribution can be altered in various physiological and pathological states.
-
Metabolism: Aminoglycosides are not significantly metabolized.
-
Excretion: Primarily eliminated unchanged by glomerular filtration in the kidneys.
Studies on individual gentamicin components have revealed significant differences in their pharmacokinetic characteristics. For instance, the clearance and volume of distribution of gentamicin C1 have been shown to be significantly higher than those of gentamicins C1a and C2[3]. The demethylation at the 4'' position could potentially influence the polarity and tissue distribution of the molecule, thereby affecting its pharmacokinetic profile.
Table 2: General Pharmacokinetic Parameters for Gentamicin Components
| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |
| Clearance (mL/min/kg) | 4.62 ± 0.71 | 1.81 ± 0.26 | 1.82 ± 0.25 |
| Volume of Distribution (Vss, L/kg) | 0.37 ± 0.08 | 0.15 ± 0.02 | 0.14 ± 0.02 |
| Mean Residence Time (min) | 81 ± 13 | 84 ± 12 | 79 ± 13 |
| Half-life (min) | 64 ± 12 | 66 ± 12 | 63 ± 12 |
| Data from a study in beagles after a single intravenous dose[3]. |
Resistance Mechanisms
Bacterial resistance to aminoglycosides is a significant clinical concern and can occur through several mechanisms:
-
Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that acetylate, phosphorylate, or adenylate the antibiotic, preventing it from binding to the ribosome. The susceptibility of 4''-Demethylgentamicin C2 to various AMEs would need to be experimentally determined.
-
Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins that reduce the binding affinity of the aminoglycoside.
-
Reduced Permeability and Efflux: Alterations in the bacterial cell envelope that limit the uptake of the antibiotic or active efflux of the drug from the cell.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of 4''-Demethylgentamicin C2 that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of 4''-Demethylgentamicin C2 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Synthesis of 4''-Demethylgentamicin C2
A detailed, validated synthesis protocol for 4''-Demethylgentamicin C2 is not prominently available. However, a potential synthetic route could be adapted from the synthesis of other gentamicin congeners, which often start from a readily available aminoglycoside like sisomicin[4]. The synthesis would likely involve a series of protection and deprotection steps to selectively modify the gentamicin scaffold, followed by purification and characterization.
Logical Relationship for a Hypothetical Synthesis
Caption: A logical workflow for the potential synthesis of 4''-Demethylgentamicin C2.
Conclusion and Future Directions
4''-Demethylgentamicin C2 represents an understudied analog of the clinically important gentamicin complex. Its structural distinction—the absence of a methyl group at the 4'' position—warrants a thorough investigation to elucidate its complete pharmacological profile. Future research should focus on:
-
Quantitative Antibacterial Activity: Determining the MIC values of purified 4''-Demethylgentamicin C2 against a broad panel of clinically relevant and resistant bacterial strains.
-
Pharmacokinetic Studies: Conducting in vivo studies to determine its absorption, distribution, metabolism, and excretion profile.
-
Interaction with Resistance Enzymes: Evaluating its susceptibility to a range of aminoglycoside-modifying enzymes.
-
Toxicology: Assessing its potential for nephrotoxicity and ototoxicity in comparison to other gentamicin congeners.
A comprehensive understanding of 4''-Demethylgentamicin C2 will provide valuable insights into the structure-activity relationships of aminoglycosides and could inform the rational design of new derivatives with enhanced efficacy and safety profiles.
References
- 1. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 4"-Demethylgentamicin C2 by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. The complex consists of several related components, primarily gentamicins C1, C1a, C2, and C2a. 4"-Demethylgentamicin C2 is a related substance that may be present as an impurity in gentamicin sulfate drug products. Accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a significant UV chromophore in the native molecule, a pre-column derivatization step with o-phthalaldehyde (OPA) is employed to enable sensitive UV detection.[1][2][3] This method is based on established principles for the analysis of gentamicin and its related substances.[1][4]
Principle
The quantitative analysis of this compound is achieved through a multi-step process. First, the analyte in the sample is derivatized with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly UV-absorbent isoindole derivative. This derivatized sample is then injected into a reversed-phase HPLC system. The separation of the derivatized this compound from other components is accomplished using a C18 column and an isocratic mobile phase containing an ion-pairing agent. The UV detector monitors the eluent at a specific wavelength, and the peak area of the derivatized analyte is proportional to its concentration. Quantification is performed by comparing the peak area of the sample to that of a known standard.
Experimental Workflow
Caption: Overall experimental workflow for the quantitative analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Gentamicin Sulfate sample
-
o-Phthalaldehyde (OPA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium Hexanesulfonate (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Boric Acid (ACS grade)
-
Potassium Hydroxide (ACS grade)
-
Water (Milli-Q or equivalent)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a UV detector (e.g., Waters e2695 Alliance HPLC system with a UV detector)
-
Analytical column: Thermo Scientific Hypersil Gold C18 (150 x 4.6 mm, 5 µm particle size) or equivalent
-
Data acquisition and processing software (e.g., Empower 3.0)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Heating block or water bath
Experimental Protocols
Preparation of Solutions
Mobile Phase: Prepare a solution containing Methanol, Water, and Glacial Acetic Acid in a ratio of 70:25:5 (v/v/v). Add Sodium Hexanesulfonate to a final concentration of 0.3% (w/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
OPA Derivatization Reagent: Prepare a boric acid buffer by dissolving an appropriate amount of boric acid in water and adjusting the pH to 10.4 with potassium hydroxide. Dissolve o-phthalaldehyde in this buffer to a final concentration of 10 mg/mL. This reagent should be prepared fresh daily.
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
Sample Stock Solution: Accurately weigh and dissolve an appropriate amount of Gentamicin Sulfate sample in water to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
Derivatization Procedure
The following diagram illustrates the logic of the pre-column derivatization reaction.
Caption: Pre-column derivatization of this compound with OPA.
Protocol:
-
Into a clean vial, pipette a defined volume of the standard or sample solution.
-
Add a defined volume of the OPA derivatization reagent.
-
Add a defined volume of a thiol (e.g., 2-mercaptoethanol).
-
Mix well and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15 minutes).
-
Cool the solution to room temperature before injection into the HPLC system.
HPLC Analysis
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Thermo Scientific Hypersil Gold C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (70:25:5 v/v/v) with 0.3% Sodium Hexanesulfonate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 330 nm |
| Run Time | Approximately 20 minutes |
Data Presentation
System Suitability
System suitability tests are performed to ensure the analytical system is performing correctly.
Table 2: Illustrative System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Method Validation
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
Table 3: Illustrative Method Validation Parameters
| Parameter | Concentration Range | Illustrative Results |
| Linearity (r²) | 0.1 - 2.0 µg/mL | ≥ 0.998 |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | 1.0 µg/mL | < 1.5% |
| - Intermediate Precision (n=6) | 1.0 µg/mL | < 2.0% |
| Limit of Detection (LOD) | - | 0.03 µg/mL |
| Limit of Quantification (LOQ) | - | 0.1 µg/mL |
Note: The quantitative data presented in Tables 2 and 3 are illustrative and should be established for each specific laboratory and application.
Conclusion
The HPLC-UV method with pre-column derivatization using o-phthalaldehyde provides a sensitive and reliable approach for the quantitative analysis of this compound in gentamicin sulfate. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of gentamicin-based pharmaceuticals.
References
Application Note: Quantitative Determination of "4"-Demethylgentamicin C2 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "4"-Demethylgentamicin C2 in human plasma. The methodology is based on established protocols for the analysis of gentamicin and its congeners, adapted for the specific detection of the demethylated variant. The protocol outlines two common sample preparation techniques: protein precipitation and solid-phase extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this gentamicin-related substance in a plasma matrix.
Introduction
Gentamicin is a widely used aminoglycoside antibiotic, effective against a broad spectrum of bacterial infections. It is a complex mixture of several related components, primarily gentamicins C1, C1a, C2, C2a, and C2b.[1] During the fermentation process and metabolism, various related substances and impurities can be formed, including demethylated variants. "this compound is one such related substance. Accurate and sensitive quantification of these minor components in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug safety assessments. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of such compounds.
Experimental
Materials and Reagents
-
"this compound reference standard
-
Gentamicin C2 reference standard
-
Tobramycin (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and heptafluorobutyric acid (HFBA)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid and 10 mM HFBA in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The following MRM transitions were used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| "this compound | 450.3 | 322.2 | 20 (Theoretical) |
| Gentamicin C2 | 464.3 | 322.2 | 22 |
| Tobramycin (IS) | 468.3 | 163.1 | 25 |
Note: The MRM transition for "this compound is proposed based on its molecular formula (C19H39N5O7) and the known fragmentation pattern of gentamicin C2, which commonly involves the loss of the purpurosamine ring, resulting in a fragment of m/z 322.2.[2] The collision energy should be optimized empirically.
Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Spiking: To 100 µL of plasma sample, add the internal standard (Tobramycin) to a final concentration of 100 ng/mL.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT, which can reduce matrix effects and improve sensitivity.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma (spiked with internal standard) with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the expected performance of the method, based on validated methods for gentamicin C2.[1][3]
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | r² |
| "this compound | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| "this compound | 5 (LQC) | 95 - 105 | < 15 |
| 50 (MQC) | 90 - 110 | < 10 | |
| 800 (HQC) | 90 - 110 | < 10 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| "this compound | 1 | 85 - 115 | < 20 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of "this compound in plasma.
Logical Relationship of Gentamicin Components
Caption: Relationship of "this compound to the main components of the gentamicin complex.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of "this compound in human plasma. The combination of efficient sample preparation, robust chromatographic separation, and specific mass spectrometric detection allows for reliable bioanalytical results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis. The provided protocols and parameters can be adapted and optimized to suit specific laboratory instrumentation and requirements.
References
- 1. An LC-MS/MS based candidate reference method for the quantification of total gentamicin in human serum and plasma using NMR characterized calibrator material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of "4"-Demethylgentamicin C2 in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4"-Demethylgentamicin C2 is an aminoglycoside antibiotic, a component of the gentamicin complex. Ensuring the stability of this active pharmaceutical ingredient (API) within its formulation is critical for maintaining its therapeutic efficacy and safety throughout its shelf life.[1] Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4] This document outlines a comprehensive protocol for the stability testing of "this compound in pharmaceutical formulations, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]
The stability of gentamicin is influenced by factors such as pH, temperature, and humidity. While gentamicin is known to be relatively heat-stable, exposure to extreme conditions can lead to degradation. Therefore, a robust stability testing program is essential to establish the shelf-life and appropriate storage conditions for any pharmaceutical formulation containing "this compound.
Scope
This protocol applies to the stability testing of pharmaceutical formulations containing "this compound, including but not limited to solutions, creams, and ointments. The procedures described herein are designed to be compliant with the stability testing guidelines of major regulatory bodies, including the FDA and EMA.
Experimental Protocol
Materials and Reagents
-
"this compound reference standard
-
Pharmaceutical formulation of "this compound
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
All other chemicals and reagents should be of analytical grade or higher.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Analytical Methodology: Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is crucial for separating and quantifying "this compound from its potential degradation products and formulation excipients.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a suitable alternative.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% TFA) and an organic phase (e.g., acetonitrile with 0.1% TFA). The gradient program must be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., after derivatization with o-phthalaldehyde (OPA)) or ELSD.
-
Injection Volume: 10-20 µL.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Stability Study Design
The stability study should be conducted on at least three primary batches of the drug product, packaged in the proposed commercial container-closure system.
-
Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Testing Frequency: 0, 3, and 6 months.
Stress testing is performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Treat the drug product with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Treat the drug product with 0.1 M NaOH at 60 °C for a specified period.
-
Oxidation: Treat the drug product with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the drug product to dry heat (e.g., 80 °C).
-
Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Sample Analysis
At each time point, samples are withdrawn and analyzed for the following parameters:
-
Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical form.
-
pH: For liquid formulations.
-
Assay of "this compound: Quantified using the validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Microbial Limits: For sterile formulations.
Data Presentation
The quantitative data obtained from the stability study should be summarized in a tabular format for clear comparison and trend analysis.
Table 1: Hypothetical Stability Data for "this compound Formulation (Long-Term Storage: 25°C/60%RH)
| Time Point (Months) | Appearance | pH | Assay of "this compound (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 6.5 | 100.2 | < 0.1 |
| 3 | Clear, colorless solution | 6.4 | 99.8 | 0.2 |
| 6 | Clear, colorless solution | 6.4 | 99.5 | 0.4 |
| 9 | Clear, colorless solution | 6.3 | 99.1 | 0.6 |
| 12 | Clear, colorless solution | 6.3 | 98.7 | 0.8 |
| 18 | Clear, colorless solution | 6.2 | 98.2 | 1.1 |
| 24 | Clear, colorless solution | 6.1 | 97.6 | 1.5 |
| 36 | Clear, colorless solution | 6.0 | 96.5 | 2.1 |
Visualization of Experimental Workflow
Caption: Workflow for the stability testing of "this compound.
References
Application of "4"-Demethylgentamicin C2" in Antimicrobial Resistance Research
Application Note ID: AN-DGC2-AMR-2025
Version: 1.0
Introduction
Gentamicin is a widely used aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. However, its efficacy is increasingly threatened by the emergence of antimicrobial resistance. The gentamicin C complex is a mixture of several related compounds, with Gentamicin C2 being a significant component. "4"-Demethylgentamicin C2" is a synthetic analog of Gentamicin C2, offering a unique molecular probe to investigate the mechanisms of aminoglycoside resistance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of "this compound" in antimicrobial resistance research.
The primary mechanisms of resistance to aminoglycosides like gentamicin include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular concentration of the drug due to decreased permeability or active efflux.[1][2] Modification of the aminoglycoside molecule by aminoglycoside-modifying enzymes (AMEs) is the most prevalent mechanism of resistance.[1] These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the antibiotic, preventing it from binding to its ribosomal target.
"this compound", by lacking the methyl group at the 4" position of the purpurosamine ring, may exhibit altered susceptibility to certain AMEs and provide insights into the structure-activity relationships (SAR) that govern enzyme-substrate recognition. This analog serves as a valuable tool for studying the impact of specific structural modifications on the antibacterial activity against resistant strains.
Potential Applications in Antimicrobial Resistance Research
-
Investigating Structure-Activity Relationships (SAR): By comparing the activity of "this compound" with that of Gentamicin C2 and other analogs, researchers can elucidate the role of the 4"-methyl group in antibacterial potency and susceptibility to resistance mechanisms.
-
Probing Aminoglycoside-Modifying Enzyme (AME) Activity: This analog can be used as a substrate in enzymatic assays to determine if it is a target for specific AMEs. This can help in classifying and understanding the substrate specificity of newly identified AMEs.
-
Screening for Novel Resistance Mechanisms: "this compound" can be employed in screening assays against panels of resistant clinical isolates to identify strains with novel or uncharacterized resistance mechanisms that may not affect the parent compound.
-
Development of Novel Aminoglycoside Antibiotics: Understanding how the removal of a methyl group affects activity and resistance can guide the rational design of new aminoglycoside derivatives that can evade common resistance mechanisms.
Quantitative Data Summary
While specific experimental data for "this compound" is not yet widely published, the following tables provide a template for summarizing anticipated comparative data based on known structure-activity relationships of gentamicin analogs.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Gentamicin Analogs against Susceptible and Resistant Bacterial Strains.
| Compound | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| Gentamicin C2 | E. coli ATCC 25922 | Susceptible | 1 |
| "this compound" | E. coli ATCC 25922 | Susceptible | Expected to be similar to or slightly higher than Gentamicin C2 |
| Gentamicin C2 | E. coli (AAC(3)-II) | Acetyltransferase | >64 |
| "this compound" | E. coli (AAC(3)-II) | Acetyltransferase | Hypothesized to have lower MIC than Gentamicin C2 if the 4"-demethylation hinders enzyme binding |
| Gentamicin C2 | P. aeruginosa (efflux) | Efflux Pump | 16 |
| "this compound" | P. aeruginosa (efflux) | Efflux Pump | Expected to be a substrate for efflux pumps, similar to Gentamicin C2 |
Table 2: In Vitro Efficacy of Gentamicin Analogs against a Panel of Resistant Clinical Isolates.
| Compound | Isolate 1 (K. pneumoniae, NDM-1, AME+) | Isolate 2 (A. baumannii, MDR) | Isolate 3 (S. aureus, MRSA) |
| MIC (µg/mL) | |||
| Gentamicin C2 | 128 | 64 | 4 |
| "this compound" | To be determined | To be determined | To be determined |
| MBC (µg/mL) | |||
| Gentamicin C2 | 256 | 128 | 8 |
| "this compound" | To be determined | To be determined | To be determined |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of "this compound".
Materials:
-
"this compound"
-
Gentamicin C2 (as a comparator)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (susceptible and resistant)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of "this compound" and Gentamicin C2 in sterile deionized water. Filter-sterilize the solutions.
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solutions in the 96-well plates with CAMHB to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of "this compound" over time.
Materials:
-
"this compound"
-
Gentamicin C2
-
CAMHB
-
Bacterial strains
-
Sterile culture tubes
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Cultures: Grow an overnight culture of the test organism in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Add Antibiotics: Add "this compound" or Gentamicin C2 at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 decrease in CFU/mL is considered bactericidal.
Visualizations
Signaling Pathway of Aminoglycoside Action and Resistance
Caption: Mechanism of aminoglycoside action and major resistance pathways in bacteria.
Experimental Workflow for Evaluating "this compound"
Caption: Workflow for the in vitro evaluation of "this compound".
Logical Relationship of Aminoglycoside Resistance Mechanisms
Caption: Key mechanisms contributing to aminoglycoside resistance in bacteria.
References
Application Note: A Robust HPLC-CAD Method for the Separation of Gentamicin Components, Including 4''-Demethylgentamicin C2
[AN-GENTA-001]
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with Charged Aerosol Detection (CAD) for the separation and analysis of gentamicin sulfate and its related substances. The method is designed to effectively separate the major components of gentamicin C (C1, C1a, C2, C2a, and C2b) and provides a strategic approach for the resolution of minor components, including the critical impurity 4''-Demethylgentamicin C2. Due to the lack of a significant UV chromophore in gentamicin and its analogues, CAD offers a universal and sensitive detection method suitable for routine quality control and research applications in the pharmaceutical industry.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. It is a mixture of several structurally related components, primarily gentamicins C1, C1a, C2, C2a, and C2b, along with other minor related substances such as sisomicin and garamine.[1] The relative proportions of these components can influence both the efficacy and toxicity of the drug product. Therefore, a reliable analytical method for the separation and quantification of these components is crucial for ensuring the quality and safety of gentamicin sulfate.
The analysis of gentamicin is challenging due to its high polarity and the absence of a strong UV-absorbing chromophore.[1][2] This necessitates the use of alternative detection methods like Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), or Mass Spectrometry (MS).[1][3] This application note details a method utilizing ion-pairing RP-HPLC with CAD, which provides excellent sensitivity and universal detection for non-volatile analytes like gentamicin.
A key focus of this work is the separation of 4''-Demethylgentamicin C2, a potential impurity or degradation product. While specific methods for this compound are not widely published, this application note provides a well-researched protocol based on established methods for gentamicin component separation, offering a strong starting point for method development and validation for this specific analyte.
Experimental Workflow
Caption: Overall workflow for the analysis of gentamicin components.
Experimental Protocols
Materials and Reagents
-
Gentamicin Sulfate Reference Standard (CRS)
-
Sisomicin Sulfate (for system suitability)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Charged Aerosol Detector (CAD) |
| Column | C18 Reversed-Phase Column (e.g., Thermo Scientific Hypersil Gold C18, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Settings | Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C, Gas Pressure: 35 psi |
Standard and Sample Preparation
-
Diluent Preparation: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
System Suitability Solution (SSS): Accurately weigh and dissolve appropriate amounts of Gentamicin Sulfate CRS and Sisomicin Sulfate in the diluent to obtain a final concentration of approximately 200 µg/mL of gentamicin and 10 µg/mL of sisomicin.
-
Standard Solution: Accurately weigh and dissolve Gentamicin Sulfate CRS in the diluent to obtain a final concentration of approximately 200 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the gentamicin sulfate sample (API or from formulation) in the diluent to achieve a target concentration of approximately 200 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.
Expected Results and Discussion
The described HPLC-CAD method is expected to provide excellent separation of the five major gentamicin components (C1a, C1, C2a, C2, and C2b) and sisomicin. The elution order is typically C1a, C1, sisomicin, C2a, C2, and C2b.
Separation of 4''-Demethylgentamicin C2
4''-Demethylgentamicin C2 is structurally very similar to gentamicin C2, differing by a single methyl group. Based on the principles of reversed-phase chromatography, the demethylated analogue is expected to be slightly more polar and therefore elute slightly earlier than gentamicin C2. Fine-tuning of the mobile phase gradient, particularly the initial and final concentrations of acetonitrile, and adjusting the concentration of the ion-pairing agent (TFA) may be necessary to achieve baseline separation from the closely eluting gentamicin C2 and C2a peaks. Mass spectrometry can be used as a confirmatory identification technique for 4''-Demethylgentamicin C2.
Data Presentation
The quantitative data for the major gentamicin components from a typical analysis are summarized below.
| Component | Retention Time (min) (Approx.) | Area % (Typical) |
| Gentamicin C1a | 10.5 | 10 - 35% |
| Gentamicin C1 | 11.2 | 25 - 50% |
| Sisomicin | 12.0 | (Impurity) |
| Gentamicin C2a & C2 | 13.5 - 14.5 | 25 - 55% (sum) |
| Gentamicin C2b | 15.1 | < 5% |
Note: Retention times and area percentages are approximate and may vary depending on the specific column, system, and sample.
Method Development Strategy for 4''-Demethylgentamicin C2
The following logical workflow can be employed for the specific method development to separate 4''-Demethylgentamicin C2.
Caption: Strategy for method development for 4''-Demethylgentamicin C2.
Conclusion
References
Application Note: Solid-Phase Extraction of 4"-Demethylgentamicin C2 from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin is a widely used aminoglycoside antibiotic, and monitoring its in vivo concentrations, along with its metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. 4"-Demethylgentamicin C2 is a metabolite of Gentamicin C2. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological matrices, primarily focusing on plasma and urine. The described methodology is adapted from established protocols for gentamicin C2 and is suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While specific quantitative data for this compound is not extensively available in published literature, this document presents typical performance data for the parent compound, Gentamicin C2, to provide an expected performance benchmark.
Quantitative Data Summary
The following tables summarize typical quantitative data for the solid-phase extraction of gentamicin components from plasma and urine. These values can serve as a reference for the expected performance of the protocol adapted for this compound.
Table 1: Recovery of Gentamicin Components from Plasma and Urine using Polymer Phase SPE
| Analyte | Matrix | Average Recovery (%) |
| Gentamicin C1 | Plasma | 72 |
| Gentamicin C1a | Plasma | 72 |
| Gentamicin C2 | Plasma | 72 |
| Gentamicin C1 | Urine | 98 |
| Gentamicin C1a | Urine | 98 |
| Gentamicin C2 | Urine | 98 |
Data adapted from a study on gentamicin analysis in plasma and urine.[1][2]
Table 2: Method Validation Parameters for Gentamicin Components in Plasma
| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |
| Linearity Range (mg/L) | 0.07 - 50 | 0.1 - 50 | 0.1 - 50 |
| Limit of Quantification (LOQ) (mg/L) | 0.07 | 0.1 | 0.1 |
| Inter-assay CV (%) | 8.8 - 10.0 | 8.8 - 10.0 | 8.8 - 10.0 |
| Intra-assay CV (%) | 10.2 - 11.0 | 10.2 - 11.0 | 10.2 - 11.0 |
| Accuracy (%) | 96.8 - 104.0 | 96.8 - 104.0 | 96.8 - 104.0 |
Data represents typical validation parameters for LC-MS/MS methods for gentamicin components.[3]
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of this compound from plasma and urine samples. The protocol is based on methods successfully employed for the parent compound, Gentamicin C2.
Materials and Reagents
-
SPE Cartridge: Polymer-based reversed-phase or a strong cation-exchange (SCX) cartridge (e.g., Oasis MCX).
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Tris Buffer (0.17 M, pH 10.0 and pH 12.0)
-
Formic Acid (88%)
-
Ammonium Hydroxide
-
Internal Standard (IS): A suitable stable isotope-labeled analog of this compound or another aminoglycoside not present in the sample (e.g., Kanamycin).
Sample Preparation
-
Plasma:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
To 1.0 mL of plasma, add 5.0 mL of 0.17 M Tris buffer (pH 12.0).
-
Vortex mix for 30 seconds.
-
Spike with the internal standard.
-
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1.0 mL of the supernatant, add 5.0 mL of 0.17 M Tris buffer (pH 12.0).
-
Vortex mix for 30 seconds.
-
Spike with the internal standard.
-
Solid-Phase Extraction Protocol (Polymer-Based Cartridge)
This protocol is adapted from a method for gentamicin components using a polymer phase SPE cartridge.[1][2]
-
Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.17 M Tris buffer (pH 10.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 0.3 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.17 M Tris buffer (pH 10.0) to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 1-2 mL of a suitable organic solvent or solvent mixture. For aminoglycosides, a common elution solvent is methanol containing a small percentage of a weak acid (e.g., 2% formic acid in methanol) or a basic modifier. An effective elution solution for gentamicin has been reported as a mixture of methanol:water:isopropanol:ammonium hydroxide (1:1:1:1, v/v/v/v).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction Protocol (Strong Cation-Exchange Cartridge)
This protocol is an alternative using a strong cation-exchange (SCX) mechanism, which is effective for basic compounds like aminoglycosides.
-
Conditioning:
-
Wash the SCX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample (acidified to a pH below the pKa of the analyte) onto the conditioned SCX cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove non-retained impurities.
-
A second wash with a stronger non-eluting solvent (e.g., 100% methanol) can be performed to remove more hydrophobic interferences.
-
-
Elution:
-
Elute the analyte with 1-2 mL of a solvent containing a basic modifier to neutralize the charge of the analyte. A common elution solvent is 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for Polymer-Based SPE.
Caption: Workflow for Strong Cation-Exchange SPE.
References
Application Notes and Protocols for Pre-column Derivatization of "4"-Demethylgentamicin C2 for Fluorescence Detection
Introduction
"4"-Demethylgentamicin C2, a component of the gentamicin C complex, is an aminoglycoside antibiotic. Like other aminoglycosides, it lacks a strong chromophore, making its detection by conventional UV-Vis spectrophotometry challenging.[1][2] Pre-column derivatization is a widely employed technique to introduce a fluorophore into the molecule, enabling highly sensitive and selective detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][2] This application note provides a detailed protocol for the pre-column derivatization of "this compound using o-phthalaldehyde (OPA) and a thiol-containing compound, a common and effective method for the analysis of aminoglycosides.[3] The resulting fluorescent isoindole derivative can be readily quantified, making this method suitable for pharmaceutical quality control and pharmacokinetic studies.
Principle of Derivatization
The primary amino groups of "this compound react with o-phthalaldehyde (OPA) in an alkaline medium in the presence of a thiol compound, such as N-acetylcysteine (NAC) or 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. This reaction is rapid and can be performed at room or slightly elevated temperatures. The resulting derivative is then separated by reversed-phase HPLC and detected by a fluorescence detector.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the pre-column derivatization and HPLC-FLD analysis of gentamicin components, including "this compound.
Table 1: Derivatization Reaction Conditions
| Parameter | Value | Reference |
| Derivatizing Agent | o-Phthalaldehyde (OPA) | |
| Thiol Compound | N-Acetylcysteine (NAC) | |
| Buffer | Borate Buffer (0.2 M) | |
| pH | 10 | |
| OPA Concentration | 2 mg/mL in Methanol | |
| NAC Concentration | 10% aqueous solution | |
| Reaction Temperature | 50°C | |
| Reaction Time | 20 minutes |
Table 2: HPLC-FLD Operating Parameters
| Parameter | Value | Reference |
| HPLC Column | C18 Reversed-Phase | |
| Mobile Phase | Methanol:Glacial Acetic Acid:Water (800:20:180, v/v/v) with 0.02 M Sodium Heptanesulfonic Acid, pH 3.4 | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 20 µL | |
| Excitation Wavelength (λex) | 328 nm | |
| Emission Wavelength (λem) | 423 nm |
Table 3: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.4 - 12.8 µg/mL | |
| Correlation Coefficient (r) | 0.9997 | |
| Limit of Quantification (LOQ) | 0.1 mg/L for Gentamicin C2 | |
| Recovery from Plasma | 72% | |
| Recovery from Urine | 98% |
Experimental Protocols
1. Preparation of Reagents and Solutions
-
Borate Buffer (0.2 M, pH 10): Dissolve 12.37 g of boric acid in 1 L of deionized water. Adjust the pH to 10.0 with a 40% sodium hydroxide solution.
-
N-Acetylcysteine (NAC) Solution (10% w/v): Dissolve 10 g of N-acetylcysteine in 100 mL of deionized water.
-
o-Phthalaldehyde (OPA) Stock Solution (2 mg/mL): Dissolve 20 mg of OPA in 10 mL of methanol. This solution should be freshly prepared.
-
Derivatizing Reagent: To prepare the final derivatizing reagent, mix 1.0 mL of the OPA stock solution with 1.0 mL of the 10% NAC solution and dilute to 10 mL with the 0.2 M borate buffer (pH 10). This reagent should be freshly prepared before use.
-
Standard Solution of "this compound: Prepare a stock solution of "this compound in deionized water at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with deionized water to achieve concentrations within the desired calibration range (e.g., 0.4 - 12.8 µg/mL).
2. Pre-column Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample solution into a clean microcentrifuge tube.
-
Add 100 µL of the freshly prepared derivatizing reagent to the tube.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 50°C for 20 minutes.
-
After incubation, cool the mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC-FLD Analysis
-
Set up the HPLC system with a C18 column and the fluorescence detector.
-
Equilibrate the column with the mobile phase (Methanol:Glacial Acetic Acid:Water with sodium heptanesulfonic acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the fluorescence detector to an excitation wavelength of 328 nm and an emission wavelength of 423 nm.
-
Inject 20 µL of the derivatized standard or sample solution onto the column.
-
Record the chromatogram and identify the peak corresponding to the derivatized "this compound based on the retention time of the standard.
-
Quantify the amount of "this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for pre-column derivatization and HPLC-FLD analysis.
Caption: Chemical derivatization reaction of "this compound with OPA/NAC.
References
Application Notes and Protocols for Measuring "4"-Demethylgentamicin C2" Uptake in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4"-Demethylgentamicin C2" is a derivative of gentamicin, a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria. Understanding the extent and rate of its accumulation within bacterial cells is crucial for evaluating its efficacy, optimizing dosing strategies, and overcoming mechanisms of resistance. These application notes provide detailed protocols for quantifying the uptake of "this compound" in bacterial cells using two robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based assay.
Mechanism of Aminoglycoside Uptake
The uptake of aminoglycosides like "this compound" into Gram-negative bacteria is a multi-step process.[1][2] Initially, the polycationic antibiotic electrostatically interacts with negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS).[2] This interaction disrupts the outer membrane, allowing the molecule to traverse it, possibly through porin channels.[1][3] Subsequently, the antibiotic enters the periplasmic space.
The transport across the inner cytoplasmic membrane occurs in two energy-dependent phases. Energy-Dependent Phase I (EDP-I) is a slow uptake process that is dependent on the proton motive force. Once inside the cytoplasm, the aminoglycoside binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of aberrant proteins. These mistranslated proteins can insert into the cell membrane, further increasing its permeability. This leads to Energy-Dependent Phase II (EDP-II) , a rapid and substantial influx of the antibiotic, ultimately resulting in cell death.
Experimental Protocols
Two primary methods for the quantification of "this compound" uptake are detailed below: a highly sensitive and specific LC-MS/MS method and a higher-throughput fluorescence-based method.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the absolute quantification of intracellular "this compound".
Experimental Workflow:
Detailed Protocol:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6) in a suitable broth medium.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the bacterial pellet in fresh, pre-warmed medium to a defined cell density.
-
Add "this compound" to the desired final concentration. Incubate under appropriate conditions (e.g., 37°C with shaking) for various time points.
-
To stop the uptake, place the culture tubes on ice.
-
-
Washing:
-
Harvest the cells by centrifugation (5000 x g for 10 minutes at 4°C).
-
Discard the supernatant containing the extracellular antibiotic.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) or a suitable buffer to remove any remaining extracellular and non-specifically bound antibiotic.
-
-
Bacterial Cell Lysis:
-
Resuspend the final cell pellet in a known volume of lysis buffer (e.g., 1% Triton X-100 in water or a buffer containing lysozyme for Gram-positive bacteria).
-
For efficient lysis, sonicate the sample on ice using short bursts (e.g., 3 cycles of 20 seconds on, 30 seconds off).
-
Alternatively, use bead beating or enzymatic lysis protocols tailored for the specific bacterial strain.
-
-
Sample Preparation for LC-MS/MS:
-
To the cell lysate, add an equal volume of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of gentamicin or another aminoglycoside not present in the sample).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. A reversed-phase C18 column is typically suitable for separating aminoglycosides.
-
The mobile phase often consists of an aqueous component with a small amount of formic acid (for better ionization) and an organic component like acetonitrile or methanol.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for "this compound" and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Create a standard curve by spiking known concentrations of "this compound" into a lysate from untreated bacterial cells.
-
Calculate the intracellular concentration of "this compound" by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the intracellular concentration to the number of cells (e.g., colony-forming units, CFU) or total protein content.
-
Data Presentation:
| Time Point (min) | Intracellular "this compound" (µg/10^9 CFU) | Standard Deviation |
| 5 | 0.8 | 0.1 |
| 15 | 2.5 | 0.3 |
| 30 | 5.1 | 0.6 |
| 60 | 8.9 | 1.1 |
| Bacterial Strain | Intracellular "this compound" at 30 min (µg/10^9 CFU) | Standard Deviation |
| Wild-Type | 5.1 | 0.6 |
| Efflux Pump Mutant | 12.3 | 1.5 |
| Porin Mutant | 1.2 | 0.2 |
Method 2: Fluorescence-Based Uptake Assay
This method relies on the use of a fluorescently labeled derivative of "this compound". It is suitable for higher-throughput screening and visualization of uptake by fluorescence microscopy.
Proposed Synthesis of Fluorescently Labeled "this compound":
A fluorescent derivative can be synthesized by coupling a fluorescent dye to one of the primary amino groups of "this compound". A common strategy involves using an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., a cyanine dye like Cy5).
Experimental Workflow:
Detailed Protocol:
-
Bacterial Culture and Treatment:
-
Follow the same procedure as in the LC-MS/MS protocol for growing and preparing the bacterial culture.
-
Add the fluorescently labeled "this compound" to the desired final concentration. Incubate for various time points.
-
-
Washing:
-
Follow the same washing procedure as in the LC-MS/MS protocol to remove extracellular fluorescent probe.
-
-
Fluorescence Measurement:
-
Plate Reader Assay:
-
Resuspend the washed cell pellets in PBS to a consistent cell density.
-
Transfer the cell suspensions to a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Include wells with untreated cells to measure background fluorescence.
-
-
Fluorescence Microscopy:
-
Resuspend the washed cell pellets in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets. This allows for the qualitative assessment of uptake and subcellular localization.
-
-
Flow Cytometry:
-
Resuspend the washed cells in PBS.
-
Analyze the fluorescence of individual cells using a flow cytometer. This provides quantitative data on the distribution of uptake within the bacterial population.
-
-
-
Data Analysis:
-
For the plate reader assay, subtract the background fluorescence of untreated cells from the fluorescence of treated cells.
-
Normalize the fluorescence intensity to the cell number (OD600 or CFU).
-
For flow cytometry, quantify the mean fluorescence intensity of the bacterial population.
-
Data Presentation:
| Time Point (min) | Relative Fluorescence Units (RFU) / OD600 | Standard Deviation |
| 5 | 1500 | 120 |
| 15 | 4200 | 350 |
| 30 | 8500 | 700 |
| 60 | 15000 | 1200 |
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Wild-Type | 9800 | 850 |
| + Efflux Pump Inhibitor | 18500 | 1500 |
| Untreated Control | 200 | 30 |
Signaling Pathway of Aminoglycoside Uptake
The following diagram illustrates the key steps involved in the uptake of "this compound" by a Gram-negative bacterium.
Conclusion
The choice between the LC-MS/MS and fluorescence-based methods will depend on the specific research question, required sensitivity, and available instrumentation. The LC-MS/MS method provides absolute quantification and is ideal for detailed pharmacokinetic studies. The fluorescence-based method is well-suited for higher-throughput screening of factors that modulate antibiotic uptake and for visualizing the process at a single-cell level. By employing these detailed protocols, researchers can gain valuable insights into the uptake dynamics of "this compound" in various bacterial species, contributing to the development of more effective antibiotic therapies.
References
Application Notes and Protocols for Synergistic Antibiotic Testing of "4"-Demethylgentamicin C2"
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, where two or more antibiotics are used concurrently, is a promising strategy to combat these resilient pathogens.[1][2] This approach can broaden the spectrum of activity, prevent the emergence of resistance, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects.[1][2] "4"-Demethylgentamicin C2", a novel aminoglycoside, is a candidate for synergistic combination studies. Aminoglycosides, like gentamicin, are known to exhibit synergistic activity with other classes of antibiotics, such as β-lactams and glycopeptides, particularly against Gram-negative and Gram-positive bacteria.[3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the synergistic potential of "this compound" in combination with other antibiotics using standard in vitro methods: the checkerboard microdilution assay and the time-kill curve assay.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate. It allows for the determination of the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination, from which the Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the degree of synergy, additivity, indifference, or antagonism.
Experimental Protocol: Checkerboard Assay
1.1. Materials:
-
"this compound" (stock solution of known concentration)
-
Second antibiotic of interest (stock solution of known concentration)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD600 readings)
1.2. Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of "this compound" and the second antibiotic in CAMHB in separate 96-well plates or deep-well blocks. The concentration range should typically span from at least 4x the MIC to 1/16x the MIC of each drug.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Along the x-axis (rows), add 50 µL of each dilution of "this compound", creating a concentration gradient from highest to lowest.
-
Along the y-axis (columns), add 50 µL of each dilution of the second antibiotic, creating a concentration gradient from highest to lowest.
-
The resulting plate will contain a matrix of antibiotic combinations. Include wells with each antibiotic alone, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to each well, except for the sterility control.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
-
Calculation of FICI:
-
The FICI is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation: Hypothetical Checkerboard Assay Results
Table 1: MICs and FICI for "this compound" in Combination with Antibiotic X against Pseudomonas aeruginosa ATCC 27853
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| "this compound" | 4 | 1 | 0.25 | 0.5 | Synergy |
| Antibiotic X (a β-lactam) | 16 | 4 | 0.25 |
Visualization: Checkerboard Assay Workflow
Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time. It is considered the gold standard for assessing synergy. This method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics, alone and in combination, and measuring the number of viable bacteria at various time points.
Experimental Protocol: Time-Kill Curve Assay
2.1. Materials:
-
"this compound" (stock solution of known concentration)
-
Second antibiotic of interest (stock solution of known concentration)
-
Culture flasks or tubes
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator (35°C ± 2°C) with shaking capabilities
-
Colony counter
2.2. Procedure:
-
Preparation of Inoculum:
-
Grow the test organism in CAMHB to the mid-logarithmic phase of growth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB.
-
-
Assay Setup:
-
Prepare flasks with the following conditions (at concentrations determined from MIC data, e.g., 0.5x MIC, 1x MIC):
-
Growth control (no antibiotic)
-
"this compound" alone
-
Second antibiotic alone
-
Combination of "this compound" and the second antibiotic
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C ± 2°C with continuous shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
-
Interpretation of Results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours). The colony count in the combination must also be ≥ 2-log₁₀ below the starting inoculum.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Data Presentation: Hypothetical Time-Kill Curve Assay Data
Table 2: Log₁₀ CFU/mL of P. aeruginosa ATCC 27853 over 24 Hours
| Time (h) | Growth Control | "this compound" (1x MIC) | Antibiotic X (1x MIC) | Combination |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 5.50 | 6.20 | 4.80 |
| 4 | 7.80 | 5.30 | 7.10 | 3.50 |
| 6 | 8.90 | 5.10 | 7.90 | 2.10 |
| 8 | 9.20 | 4.90 | 8.50 | <2.00 |
| 24 | 9.50 | 4.70 | 8.80 | <2.00 |
Visualization: Time-Kill Curve Assay Workflow
Caption: Workflow for the time-kill curve assay.
Signaling Pathways and Mechanisms of Synergy
While specific signaling pathways for "this compound" are not yet elucidated, the synergistic mechanism of aminoglycosides with other antibiotics often involves enhanced drug uptake. For instance, β-lactam antibiotics inhibit cell wall synthesis, which can increase the permeability of the bacterial cell membrane to aminoglycosides. This allows for higher intracellular concentrations of the aminoglycoside, leading to more effective inhibition of protein synthesis at the 30S ribosomal subunit.
Visualization: Hypothesized Synergistic Mechanism
Caption: Hypothesized mechanism of synergy.
Disclaimer: As of the date of this document, no specific studies on the synergistic effects of "this compound" have been published. The data presented in the tables are hypothetical and for illustrative purposes only. The described protocols are standard methods for antibiotic synergy testing and should be adapted as needed for specific research applications.
References
- 1. Combination Therapy for Treatment of Infections with Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of "4"-Demethylgentamicin C2 and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC peak resolution of "4"-Demethylgentamicin C2 and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve good peak resolution for "this compound and its isomers?
A1: "this compound and its isomers are highly polar, hydrophilic compounds with multiple amino groups. This chemical nature leads to several challenges in traditional reversed-phase HPLC, including poor retention on non-polar stationary phases (like C18) and peak tailing due to strong interactions with residual silanols on silica-based columns. Furthermore, the structural similarity of the isomers makes their separation difficult.
Q2: What are the most common HPLC modes for separating gentamicin and its derivatives?
A2: The most successful HPLC modes for separating gentamicin components are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] IP-RP-HPLC uses an ion-pairing agent to increase the retention of the polar analytes on a reversed-phase column. HILIC, on the other hand, employs a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate highly polar compounds.[3][4][5]
Q3: Is derivatization necessary for the analysis of "this compound?
A3: Gentamicin and its derivatives lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging. Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (FDNB) can be used to introduce a UV-active or fluorescent tag, significantly improving detection sensitivity. However, modern detectors like Charged Aerosol Detectors (CAD) and Mass Spectrometers (MS) can detect these compounds without derivatization, simplifying sample preparation.
Q4: How does the choice of ion-pairing reagent affect the separation?
A4: The choice and concentration of the ion-pairing reagent are critical in IP-RP-HPLC. Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) are commonly used. Increasing the concentration of the ion-pairing reagent can enhance retention and improve resolution between closely eluting peaks. The hydrophobicity of the ion-pairing reagent also plays a role; longer alkyl chain sulfonates can provide greater retention.
Troubleshooting Guide
Problem 1: Poor Peak Resolution
Poor resolution between "this compound and its isomers is a common issue. The following steps can be taken to improve separation.
Solution Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving poor peak resolution.
Detailed Solutions:
-
Mobile Phase Optimization (IP-RP-HPLC):
-
Increase Ion-Pair Reagent Concentration: Gradually increase the concentration of TFA (e.g., from 50 mM to 100 mM) to enhance retention and improve separation.
-
Adjust pH: The pH of the mobile phase affects the ionization state of the analytes. For basic compounds like gentamicin derivatives, a lower pH (e.g., 2.0-3.0) ensures complete protonation and consistent retention.
-
Change Organic Modifier: Switching between acetonitrile (ACN) and methanol can alter selectivity. Methanol is more viscous and can sometimes provide better resolution for polar compounds.
-
-
Mobile Phase Optimization (HILIC):
-
Adjust Aqueous Component: In HILIC, increasing the aqueous component (e.g., ammonium formate buffer) in the mobile phase will decrease retention. Fine-tuning the ratio of organic solvent to aqueous buffer is crucial for optimal resolution.
-
Modify Buffer Concentration and pH: Increasing the buffer concentration can reduce secondary ionic interactions with the stationary phase, leading to sharper peaks. Adjusting the pH can alter the charge state of both the analytes and the stationary phase, influencing selectivity.
-
-
Column and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the column and the analyte.
-
Problem 2: Peak Tailing
Peak tailing is often observed for basic compounds like aminoglycosides due to strong interactions with the stationary phase.
Solutions:
-
Use a Specialized Column: Employ a column designed for the analysis of basic compounds, such as a polar-endcapped C18 column or a column with a very low silanol activity. For HILIC, zwitterionic or diol-based stationary phases are often effective.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the aminoglycosides fully protonated, which can reduce interactions with silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask active silanol sites and reduce peak tailing.
Problem 3: Inconsistent Retention Times
Variability in retention times can be caused by several factors.
Solutions:
-
Ensure Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection, especially when using ion-pairing reagents or running gradients.
-
Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate and consistent composition. Degas the mobile phase to prevent bubble formation in the pump.
Illustrative HPLC Performance Data
The following table provides an example of typical HPLC conditions and expected resolution for gentamicin C isomers, which can serve as a starting point for method development for "this compound.
| Parameter | Method 1: IP-RP-HPLC | Method 2: HILIC |
| Column | Acclaim™ AmG C18 (3 µm, 4.6 x 150 mm) | Atlantis™ Premier BEH™ Z-HILIC (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 100 mM Trifluoroacetic Acid (TFA) in Water | 80 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or shallow gradient | 80% B to 70% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detector | CAD or MS | MS |
| Expected Resolution (Rs) between C2a and C2b | > 2.0 | > 1.5 |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is suitable for use with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Sample Preparation:
-
Accurately weigh and dissolve the "this compound sample in the initial mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Acclaim™ AmG C18, 3 µm, 4.6 x 150 mm, or equivalent column stable at low pH.
-
Mobile Phase: 100 mM Trifluoroacetic Acid (TFA) in water. A small percentage of acetonitrile (e.g., 2%) can be added to reduce the run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: CAD (Evaporation Temp: 35 °C) or MS (with ESI source in positive ion mode).
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is well-suited for LC-MS analysis.
-
Sample Preparation:
-
Dissolve the "this compound sample in a mixture of 80% acetonitrile and 20% water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Atlantis™ Premier BEH™ Z-HILIC, 1.7 µm, 2.1 x 100 mm, or equivalent zwitterionic HILIC column.
-
Mobile Phase A: 80 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 80%) and run a shallow gradient to a lower percentage (e.g., 70%) over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detector: Mass Spectrometer (ESI, positive ion mode).
-
Key Factors Affecting HPLC Peak Resolution
The following diagram illustrates the fundamental parameters that can be adjusted to improve HPLC peak resolution, based on the resolution equation.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for "4"-Demethylgentamicin C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of "4"-Demethylgentamicin C2. As this compound is a close analog of the gentamicin C complex, the provided parameters for gentamicin C serve as a strong starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in analyzing "this compound and other aminoglycosides by mass spectrometry?
A1: Aminoglycoside antibiotics, including "this compound, present several analytical challenges.[1] Due to their high polarity, they exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns.[2][3] They also lack a strong chromophore, making UV detection insensitive. Furthermore, their propensity to adhere to negatively charged surfaces can lead to poor peak shape and recovery. Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity. However, their poor ionization efficiency can be a hurdle.
Q2: What are the recommended initial mass spectrometry parameters for "this compound?
Starting Point for MS Parameters (Positive Ion Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | ESI is well-suited for polar and thermally labile molecules like aminoglycosides. |
| Polarity | Positive | The presence of multiple amino groups makes these compounds readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | 20 - 40 V | Can be optimized to control in-source fragmentation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the desolvation of droplets to form gas-phase ions. |
| Desolvation Temperature | 350 - 500 °C | Facilitates solvent evaporation. |
| Source Temperature | 120 - 150 °C | Maintains the ion source at a stable temperature. |
Q3: How can I improve the chromatographic separation of "this compound?
A3: Due to its high polarity, hydrophilic interaction liquid chromatography (HILIC) is often a good choice for separating "this compound. Alternatively, reversed-phase chromatography can be used with the addition of an ion-pairing agent to the mobile phase, such as heptafluorobutyric acid (HFBA).
Q4: What are the expected precursor and product ions for "this compound in MS/MS analysis?
A4: While specific data for "this compound is not published, we can predict its fragmentation based on the known patterns of the gentamicin C complex. The major fragmentation pathway involves the cleavage of glycosidic bonds. For gentamicin components C1a, C2, and C1, the same two product ions at m/z 322 and 160 are observed, corresponding to the sequential loss of sugar units.
Predicted m/z Values for "this compound:
| Compound | Predicted [M+H]+ | Predicted Product Ion 1 | Predicted Product Ion 2 |
| Gentamicin C2 | 464.3 | 322.2 | 160.1 |
| "this compound | 450.3 | 322.2 | 160.1 |
Note: These are theoretical values and should be confirmed experimentally.
Troubleshooting Guides
Issue 1: No or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Aminoglycosides can have low ionization efficiency. Try adjusting the ESI source parameters, such as capillary voltage and desolvation gas flow. Consider using a different ionization source if available (e.g., APCI), although ESI is generally preferred. |
| Incorrect MS Polarity | Ensure the mass spectrometer is operating in positive ion mode. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly impact ionization. For positive mode, a lower pH (e.g., using formic acid) can enhance protonation. |
| Sample Degradation | Prepare fresh samples and standards. Aminoglycosides can be unstable under certain conditions. |
| Instrument Contamination | Run a system suitability test and clean the ion source if necessary. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The free silanol groups on silica-based columns can interact with the basic amine groups of aminoglycosides, leading to peak tailing. Use a column with end-capping or a HILIC column. |
| Inappropriate Mobile Phase | If using reversed-phase LC, the addition of an ion-pairing agent like HFBA can improve peak shape. For HILIC, ensure the organic solvent concentration is optimal for retention and elution. |
| Column Overload | Inject a lower concentration of the sample. |
| Extra-column Dead Volume | Check all connections between the injector, column, and detector for any dead volume. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity solvents and additives (e.g., LC-MS grade). Prepare fresh mobile phases daily. |
| Sample Matrix Effects | The sample matrix can cause ion suppression or enhancement. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). |
| Leaking Fittings | Check for any leaks in the LC system, as this can introduce air and contaminants. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's recommendations. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from methods for gentamicin analysis in biological matrices.
-
Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add 100 µL of an internal standard solution and 800 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4). Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
This method provides a starting point for the analysis of "this compound.
Liquid Chromatography Parameters:
| Parameter | Setting |
| Column | HILIC Column (e.g., Atlantis PREMIER BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| "this compound | 450.3 | 322.2 | Optimize (start at 20) | 100 |
| "this compound (Quantifier) | 450.3 | 160.1 | Optimize (start at 35) | 100 |
| Internal Standard (e.g., Tobramycin) | 468.3 | 324.2 | Optimize | 100 |
Note: Collision energies should be optimized for your specific instrument to achieve the best signal intensity.
Visualizations
Caption: Experimental workflow for the analysis of "this compound.
Caption: Troubleshooting decision tree for low or no signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of a bioanalytical method for the simultaneous analysis of gentamicin and tacrolimus in Rat whole blood using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "4"-Demethylgentamicin C2 Assay Variability
Welcome to the technical support center for "4"-Demethylgentamicin C2" assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address assay variability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is assay variability a concern?
Q2: What are the most common sources of variability in antibiotic assays?
Variability in antibiotic assays can stem from multiple factors, broadly categorized as:
-
Reagent Quality and Handling: Degradation of standards, antibodies, or enzymes due to improper storage can affect assay performance.[4]
-
Sample Preparation: Inconsistent sample preparation, including errors in dilution and matrix effects from biological samples, can introduce significant variability.[5]
-
Experimental Conditions: Fluctuations in incubation times, temperature, and pH can impact the results of sensitive assays like ELISA and microbiological assays.
-
Operator Error: Inconsistent pipetting technique and procedural deviations are common sources of error.
-
Instrument Performance: Improperly calibrated or maintained equipment, such as plate readers, liquid chromatography systems, and mass spectrometers, can lead to inaccurate readings.
Q3: How can I minimize variability in my "this compound" ELISA assay?
To minimize variability in an ELISA for a gentamicin-like compound, consider the following:
-
Optimize Reagent Concentrations: Systematically test different concentrations of capture and detection antibodies to find the optimal balance for signal and background.
-
Use High-Quality Reagents: Ensure all reagents, including antibodies and enzyme conjugates, are of high quality and stored correctly.
-
Standardize Sample Handling: Prepare all samples consistently and consider potential matrix effects from the sample diluent.
-
Control Incubation Parameters: Precisely control incubation times and temperatures.
-
Thorough Washing: Ensure adequate and consistent washing steps to reduce background noise.
-
Include Proper Controls: Always run standard curves, positive and negative controls, and blank wells to monitor assay performance.
Q4: What factors specifically affect microbiological assays for gentamicin and related compounds?
Microbiological assays are influenced by several factors that can affect the zone of inhibition or minimum inhibitory concentration (MIC) values:
-
Inoculum Concentration: The density of the bacterial culture used can impact the results.
-
Agar Medium: The composition, thickness, and homogeneity of the agar can affect antibiotic diffusion and bacterial growth.
-
pH of the Medium: The pH of the assay medium can influence the activity of the antibiotic.
-
Incubation Conditions: Temperature and duration of incubation are critical for consistent bacterial growth.
-
Presence of Interfering Substances: Components in the sample matrix, such as salts or other compounds, can interfere with the assay. For instance, sodium phosphate and heparin have been shown to affect gentamicin assays.
Troubleshooting Guides
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Assay Troubleshooting
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the quantification of small molecules. However, variability can arise from several sources.
Common HPLC-MS Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Retention Time Shifts | Changes in mobile phase composition or pH, column degradation, temperature fluctuations. | Prepare fresh mobile phase, ensure pH is correct, use a column guard, and maintain a stable column temperature. |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or inappropriate mobile phase. | Reduce sample concentration, flush the column with a strong solvent, or adjust the mobile phase composition. |
| Loss of Signal Intensity | Ion source contamination, incorrect MS settings, or sample degradation. | Clean the ion source, optimize MS parameters (e.g., voltages, gas flows), and ensure sample stability. |
| High Background Noise | Contaminated solvents or reagents, mobile phase additives. | Use high-purity (LC-MS grade) solvents and additives. Filter all mobile phases. |
| Carryover | Adsorption of the analyte to the injector or column. | Use a stronger needle wash solution and inject a blank sample after a high-concentration sample. |
Troubleshooting Workflow for HPLC-MS
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
ELISAs are sensitive immunoassays, but they are also prone to variability if not performed with care.
Common ELISA Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High Coefficient of Variation (CV) | Inconsistent pipetting, improper mixing of reagents, temperature gradients across the plate. | Use calibrated pipettes, ensure thorough mixing of all reagents and samples, and allow the plate to equilibrate to room temperature before adding reagents. |
| High Background | Insufficient washing, incorrect antibody concentration, or non-specific binding. | Increase the number of wash steps, optimize antibody concentrations, and use an appropriate blocking buffer. |
| No or Weak Signal | Inactive reagents, incorrect wavelength reading, or insufficient incubation time. | Check the expiration dates and storage of all reagents, verify the plate reader settings, and ensure incubation times are adequate. |
| Poor Standard Curve | Improper dilution of standards, degraded standard, or pipetting errors. | Prepare fresh standards for each assay, perform serial dilutions carefully, and use calibrated pipettes. |
Troubleshooting Workflow for ELISA
Microbiological Assay Troubleshooting
Microbiological assays rely on the inhibition of bacterial growth and can be affected by numerous biological and physical factors.
Common Microbiological Assay Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Irregular Zone Edges | Uneven inoculation of the agar plate or improper application of the sample disc. | Ensure a uniform lawn of bacteria and place the sample disc firmly on the agar surface. |
| Inconsistent Zone Sizes | Variation in agar depth, inoculum concentration, or incubation temperature. | Use a consistent volume of agar in each plate, standardize the inoculum preparation, and maintain a constant incubation temperature. |
| No Zones of Inhibition | The test organism is resistant to the antibiotic, or the antibiotic is inactive. | Verify the susceptibility of the test organism and check the potency of the antibiotic standard. |
| Overlapping Zones | Placing sample discs too close together. | Ensure adequate spacing between discs to allow for the development of distinct zones of inhibition. |
Experimental Protocols
General Protocol for HPLC-MS Quantification of a Gentamicin-like Compound
-
Preparation of Standards and Samples:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., water or methanol).
-
Perform serial dilutions to create a standard curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare unknown samples by diluting them to fall within the range of the standard curve. For biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for aminoglycosides.
-
Mobile Phase: A gradient of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acidic mobile phase helps with the protonation of the analyte for positive ion mode mass spectrometry.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for aminoglycosides.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Optimize ion source parameters, such as capillary voltage, gas flows, and temperature, for the specific compound.
-
-
Data Analysis:
-
Integrate the peak area of the analyte in both standards and samples.
-
Construct a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
General Protocol for a Competitive ELISA for a Gentamicin-like Compound
-
Plate Coating:
-
Coat a 96-well microplate with a "this compound"-protein conjugate (e.g., BSA-gentamicin) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add standards or samples and a fixed concentration of an anti-gentamicin antibody to the wells.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free "this compound" in the sample will compete with the coated antigen for binding to the antibody.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that will bind to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate five times with wash buffer.
-
Add a chromogenic substrate (e.g., TMB).
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
The signal is inversely proportional to the concentration of "this compound" in the sample.
-
Construct a standard curve and determine the concentrations of unknown samples.
-
General Protocol for a Microbiological Agar Diffusion Assay
-
Preparation of Media and Inoculum:
-
Prepare an appropriate agar medium (e.g., Mueller-Hinton agar) and sterilize.
-
Prepare a standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Plate Preparation:
-
Pour a precise volume of the molten agar into sterile Petri dishes to ensure a uniform depth.
-
Once the agar has solidified, inoculate the surface with the bacterial suspension to create a uniform lawn.
-
-
Sample Application:
-
Prepare serial dilutions of the "this compound" standard and the unknown samples.
-
Impregnate sterile paper discs with a known volume of the standard and sample solutions.
-
Place the discs onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition around each disc.
-
Create a standard curve by plotting the logarithm of the concentration of the standards against the zone diameter.
-
Determine the concentration of the unknown samples from the standard curve.
-
References
Technical Support Center: Bioanalysis of "4"-Demethylgentamicin C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the bioanalysis of "4"-Demethylgentamicin C2, a component of the gentamicin antibiotic complex. The principles and methodologies discussed are broadly applicable to other aminoglycosides.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of "this compound bioanalysis?
A1: A matrix effect is the alteration of the analytical signal of "this compound caused by co-eluting, interfering components present in the biological sample (e.g., plasma, urine, tissue homogenate).[1][2][3] This interference can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise quantitative results.[1][2] It is a significant challenge in LC-MS/MS-based bioanalysis because the interfering components may not be visible on the chromatogram but still impact the analyte's response.
Q2: What are the common causes of matrix effects when analyzing aminoglycosides like gentamicin?
A2: Matrix effects for aminoglycosides are typically caused by endogenous and exogenous substances present in the biological matrix.
-
Endogenous Components: These are substances naturally present in the body, such as phospholipids, proteins, salts, and urea. Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).
-
Exogenous Components: These are substances introduced into the sample, which can include anticoagulants (e.g., EDTA, heparin), dosing vehicles for the drug, stabilizers, or co-administered medications.
Q3: How can I determine if my "this compound assay is being affected by matrix effects?
A3: The presence of matrix effects can be identified through several observations:
-
Poor Accuracy and Precision: Quality control (QC) samples consistently fail to meet the acceptance criteria (typically ±15% deviation from the nominal concentration).
-
Variable Internal Standard (IS) Response: Significant variation in the IS signal across different samples or matrix lots.
-
Non-Linearity: The calibration curve does not conform to the expected linear relationship.
-
Reduced Sensitivity: Difficulty in achieving the desired lower limit of quantification (LLOQ).
Systematic evaluation is required during method development and validation, commonly using post-column infusion and post-extraction spiking experiments.
Q4: What are the regulatory expectations for matrix effect evaluation?
A4: Regulatory bodies like the FDA require that matrix effects be thoroughly evaluated during method validation to ensure the reliability of bioanalytical data. The validation should demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay. This typically involves analyzing QC samples prepared in at least six different lots of the biological matrix to assess the relative matrix effect.
Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A5: A SIL-IS is the most effective tool for compensating for matrix effects, but it may not eliminate them entirely. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate signal normalization. However, if the matrix effect is severe or highly variable between lots, even a SIL-IS may not be sufficient to ensure robust performance. Therefore, minimizing the matrix effect through optimized sample preparation and chromatography is always the primary goal.
Troubleshooting Guide
Problem: My results show high variability and poor precision across different sample lots.
-
Possible Cause: This indicates a relative matrix effect , where the magnitude of ion suppression or enhancement differs between individual sources of the biological matrix.
-
Troubleshooting Steps:
-
Re-evaluate Sample Preparation: The current sample cleanup procedure may be insufficient. Consider switching to a more rigorous technique. For example, if using protein precipitation (PPT), try liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE) to achieve a cleaner extract.
-
Optimize Chromatography: Increase the chromatographic separation between "this compound and the co-eluting interferences. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Check Internal Standard: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte. A SIL-IS is best suited to track and correct for lot-to-lot variability.
-
Problem: The signal intensity for my analyte and internal standard is significantly lower than in neat solutions (Ion Suppression).
-
Possible Cause: Co-eluting endogenous components, most commonly phospholipids, are suppressing the ionization of your target analyte in the ESI source.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a hybrid PPT-SPE technique.
-
Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the region where phospholipids typically elute. A post-column infusion experiment can help identify these suppression zones.
-
Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the mass spectrometer.
-
Change Ionization Source: If available, switch from ESI to atmospheric pressure chemical ionization (APCI), as APCI is often less susceptible to matrix effects from non-volatile components like salts and phospholipids.
-
Problem: My assay fails accuracy tests, with QC results consistently biased high or low.
-
Possible Cause: A consistent absolute matrix effect is causing either ion enhancement or suppression that is not being adequately corrected by the internal standard.
-
Troubleshooting Steps:
-
Perform a Quantitative Matrix Effect Assessment: Use the post-extraction spike method (see Protocol 1) to calculate the Matrix Factor (MF). An MF value outside the ideal range of 0.75-1.25 suggests a significant matrix effect that needs to be addressed.
-
Evaluate a Different Internal Standard: If you are not using a SIL-IS, the chosen analog IS may not be chromatographically and ionically similar enough to the analyte to provide proper correction.
-
Dilute the Sample: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering components, thereby mitigating the matrix effect. However, ensure the diluted analyte concentration remains above the LLOQ.
-
Data Presentation
Table 1: Example Data for Absolute Matrix Effect Calculation
| Sample ID | Analyte Peak Area (Set A: Spiked in Solvent) | Analyte Peak Area (Set B: Spiked Post-Extraction) | Matrix Factor (MF = B / A) | IS-Normalized MF |
| Lot 1 - Low QC | 150,000 | 127,500 | 0.85 | 1.01 |
| Lot 1 - High QC | 1,500,000 | 1,290,000 | 0.86 | 1.02 |
| Lot 2 - Low QC | 152,000 | 104,880 | 0.69 | 0.98 |
| Lot 2 - High QC | 1,490,000 | 1,057,900 | 0.71 | 0.99 |
| Lot 3 - Low QC | 148,000 | 155,400 | 1.05 | 1.03 |
| Lot 3 - High QC | 1,510,000 | 1,540,200 | 1.02 | 1.01 |
Interpretation: Lot 2 shows significant ion suppression (MF < 0.75), but the IS-Normalized MF is close to 1.0, indicating the internal standard is effectively compensating for the effect.
Table 2: Typical Acceptance Criteria for Matrix Effect Validation
| Parameter | Acceptance Limit | Regulatory Guideline Reference |
| Accuracy (for each lot) | Mean concentration within ±15% of nominal value | |
| Precision (for each lot) | Coefficient of Variation (CV) should not exceed 15% | |
| IS-Normalized Matrix Factor | CV of the IS-normalized matrix factor across all lots should be ≤15% |
Table 3: Comparison of Sample Preparation Techniques for Aminoglycoside Analysis
| Technique | Description | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Fast, simple, inexpensive. | Non-selective, often results in "dirty" extracts with high risk of matrix effects (especially from phospholipids). |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT. | More time-consuming, requires solvent optimization, may have lower recovery for polar compounds like aminoglycosides. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reduces matrix effects. | Most complex and expensive, requires method development to optimize sorbent, wash, and elution steps. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Absolute Matrix Effect (Post-Extraction Spike Method)
-
Objective: To quantitatively measure the degree of ion suppression or enhancement for "this compound.
-
Methodology:
-
Prepare Set A (Analyte in Neat Solution): Spike the analyte and internal standard at low and high QC concentrations into the final reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample extraction procedure. Spike the resulting blank extracts with the analyte and IS to the same low and high QC concentrations as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the analyte peak area in Set B to the mean analyte peak area in Set A.
-
IS-Normalized MF: Calculate the MF for the analyte and the IS separately. Then, divide the analyte MF by the IS MF.
-
-
-
Interpretation: An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1.0 (ideally 0.85-1.15) for proper compensation.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion Method)
-
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Methodology:
-
Set up Infusion: Infuse a standard solution of "this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer inlet. This creates a stable baseline signal for the analyte.
-
Inject Blank Matrix Extract: While the analyte is being infused, inject a processed blank matrix extract (prepared using your validated sample preparation method).
-
Monitor Signal: Monitor the analyte's signal throughout the chromatographic run.
-
-
Interpretation: Any deviation (dip or peak) from the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively. This information can be used to adjust the chromatographic method to move the analyte's retention time away from these interference zones.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for the post-extraction spike method.
Caption: Logic diagram of sample preparation vs. matrix effect risk.
References
"4"-Demethylgentamicin C2" stability issues in aqueous solution
Disclaimer: The following information is primarily based on stability data for gentamicin sulfate, a closely related aminoglycoside antibiotic. Specific stability data for 4''-Demethylgentamicin C2 is limited in publicly available literature. This guide should, therefore, be used as a general reference, and it is highly recommended to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous solutions of 4''-Demethylgentamicin C2?
A1: Based on data for gentamicin, aqueous solutions of 4''-Demethylgentamicin C2 should ideally be stored under refrigerated conditions, between 2°C and 8°C, to minimize degradation.[1] Solutions should be protected from light to prevent photochemical degradation.[1][2] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles. While gentamicin solutions have shown stability at room temperature and even in boiling aqueous buffers (pH 2-14), refrigerated storage is the standard recommendation for preserving potency.[3]
Q2: What is the optimal pH range for maintaining the stability of 4''-Demethylgentamicin C2 in an aqueous solution?
A2: The optimal pH for gentamicin stability in aqueous solutions is between 4.5 and 7.0.[1] Outside of this range, particularly in acidic or alkaline conditions, the rate of hydrolysis can increase, leading to the formation of degradation products and a loss of antibacterial activity.
Q3: What are the common signs of degradation in a 4''-Demethylgentamicin C2 solution?
A3: Visual signs of degradation can include a change in color (e.g., development of a yellow tint) or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the presence of degradation products. A decrease in pH of the solution over time can also indicate degradation.
Q4: Can I sterilize my 4''-Demethylgentamicin C2 solution by autoclaving?
A4: While some sources suggest that gentamicin solutions are stable in boiling aqueous buffers, autoclaving involves high pressure and temperature, which may accelerate degradation. The preferred method for sterilizing aminoglycoside solutions is by filtration through a 0.22 µm filter to prevent microbial contamination without risking thermal degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my experiment. | Degradation of 4''-Demethylgentamicin C2 due to improper storage (e.g., high temperature, exposure to light, incorrect pH). | 1. Prepare a fresh solution from a new stock.2. Verify the pH of your experimental buffer.3. Store all solutions at 2-8°C and protect from light.4. Perform a stability study under your specific experimental conditions using an appropriate analytical method (see Experimental Protocols). |
| Unexpected peaks in my HPLC chromatogram. | Presence of degradation products. | 1. Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks.2. If possible, use a mass spectrometer to identify the mass of the unknown peaks, which may correspond to known aminoglycoside degradation products.3. Review your solution preparation and storage procedures to identify potential causes of degradation. |
| Variability in results between experimental batches. | Inconsistent concentration of the active compound due to degradation. | 1. Use freshly prepared solutions for each experiment.2. Quantify the concentration of your 4''-Demethylgentamicin C2 solution using a validated HPLC method before each use.3. Ensure consistent storage conditions for all batches. |
Quantitative Data Summary
The following table summarizes stability data for gentamicin sulfate under various conditions. This data can be used as an estimate for the stability of 4''-Demethylgentamicin C2.
| Condition | Observation | Reference |
| Temperature | Stable at 2-8°C. Degradation increases with higher temperatures. A ~25% degradation was observed after heat treatment mimicking the curing of bone cement. | |
| pH | Optimal stability between pH 4.5 and 7.0. Increased degradation in acidic or alkaline conditions. | |
| Light | Exposure to UV light can cause significant degradation. Opaque packaging is recommended. | |
| Humidity | Powder forms are susceptible to hydrolytic degradation in the presence of moisture. | |
| Aqueous Solution (Room Temp) | A study on gentamicin sulfate injections stored at room temperature showed a slight decrease in pH over 6 months, but it remained within the acceptable range. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Aminoglycosides
This protocol describes a general method for assessing the stability of 4''-Demethylgentamicin C2 in an aqueous solution.
-
Preparation of Solutions:
-
Prepare a stock solution of 4''-Demethylgentamicin C2 in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots for testing under different conditions (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., ODS C8, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, glacial acetic acid, and an ion-pairing agent like sodium 1-heptanesulfonate. The exact ratio should be optimized for your specific compound and system.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detection at 330 nm after pre-column derivatization.
-
Derivatization: Due to the lack of a strong chromophore, derivatization with a reagent like o-phthalaldehyde (OPA) is necessary for UV detection.
-
-
Procedure:
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each storage condition.
-
Perform the derivatization reaction.
-
Inject the derivatized sample into the HPLC system.
-
Record the chromatogram and integrate the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of 4''-Demethylgentamicin C2 remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Hypothetical degradation pathways for 4''-Demethylgentamicin C2.
Caption: General workflow for a stability study of 4''-Demethylgentamicin C2.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Minimizing adduct formation of "4"-Demethylgentamicin C2" in ESI-MS
Welcome to the technical support center for the ESI-MS analysis of "4"-Demethylgentamicin C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of "this compound ESI-MS analysis?
A1: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when your target molecule, "this compound, associates with other ions present in the sample or mobile phase. These are typically non-covalent associations. For aminoglycosides like "this compound, common adducts observed in positive ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2] The formation of these adducts can split the signal from your analyte across multiple peaks, which can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate data interpretation.
Q2: What are the primary sources of adduct-forming ions in my samples?
A2: The primary sources of alkali metal ions like sodium (Na⁺) and potassium (K⁺) that lead to adduct formation include:
-
Glassware: The manufacturing process of glass can introduce metal salts that may leach into your sample, especially with aqueous solvents.[2]
-
Reagents and Solvents: HPLC solvents, even high-purity ones, can contain trace amounts of metal ions.[2]
-
Sample Matrix: Biological samples inherently contain high concentrations of various salts.[2]
-
LC System: The liquid chromatography system itself can be a source of metal ion contamination.
Q3: How do mobile phase additives affect adduct formation for "this compound?
A3: Mobile phase additives play a crucial role in controlling the ionization process and can be used to minimize unwanted adducts.
-
Acidic Modifiers (e.g., Formic Acid): Adding a small amount of an acid like formic acid to the mobile phase provides an excess of protons (H⁺). This promotes the formation of the desired protonated molecule ([M+H]⁺) by outcompeting the metal ions for the analyte.
-
Volatile Salts (e.g., Ammonium Formate/Acetate): These can be used to standardize adduct formation or, in some cases, suppress sodium and potassium adducts in favor of the ammonium adduct ([M+NH₄]⁺) or the protonated molecule.
Troubleshooting & Optimization
This guide provides solutions to common issues encountered with adduct formation during the ESI-MS analysis of "this compound.
Problem: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
This is a common issue when analyzing aminoglycosides. The presence of these adducts can significantly reduce the signal intensity of the target protonated molecule.
Logical Flow for Troubleshooting High Adduct Formation
Caption: Troubleshooting workflow for high sodium and potassium adducts.
Solutions & Methodologies
| Solution | Detailed Protocol / Action | Expected Outcome |
| Switch to Polypropylene Labware | Replace all glass vials, inserts, and collection plates with polypropylene alternatives. | Reduces leaching of Na⁺ and K⁺ ions from glassware. |
| Optimize Mobile Phase | Add 0.1% formic acid to both mobile phase A (aqueous) and B (organic). This provides an excess of protons to favor the formation of the [M+H]⁺ ion. | Shifts the equilibrium from [M+Na]⁺/[M+K]⁺ formation to [M+H]⁺ formation. |
| Use High-Purity Reagents | Ensure all solvents (water, acetonitrile, methanol) are of MS-grade or LC-MS grade. Use high-purity mobile phase additives. | Minimizes the introduction of metal ion contaminants from the reagents themselves. |
| System Decontamination | If adducts persist, perform a system flush. A recommended procedure is to flush all LC lines with a solution like 6M urea or a water/methanol/isopropanol/formic acid mixture to chelate and remove metal ions. | Removes residual salt buildup from the LC pump, lines, and injector. |
Problem: Low Intensity of the Protonated Molecule ([M+H]⁺)
Even with adducts under control, you may face challenges in achieving a strong signal for your target ion.
Experimental Workflow for Signal Optimization
Caption: Workflow for optimizing the ESI-MS signal of the protonated molecule.
Data Presentation: ESI Source Parameter Optimization
Optimizing ESI source parameters is crucial for maximizing the signal of your target analyte. The following table provides typical starting ranges and considerations for "this compound.
| Parameter | Typical Starting Range | Effect on Ionization & Troubleshooting |
| Capillary Voltage | 2.5 - 4.0 kV (Positive Mode) | Too low: Inefficient ion formation. Too high: Can lead to corona discharge and signal instability. |
| Cone/Fragmentor Voltage | 80 - 150 V | This voltage influences in-source fragmentation. A moderate voltage is needed to transfer ions efficiently without causing excessive fragmentation. |
| Drying Gas Flow | 8 - 12 L/min | Too low: Inefficient desolvation, leading to solvent clusters. Too high: Can reduce sensitivity by dispersing the ion stream. |
| Drying Gas Temperature | 300 - 375 °C | Aids in desolvation. The optimal temperature depends on the mobile phase composition and flow rate. |
| Nebulizer Pressure | 35 - 50 psi | Affects droplet size in the ESI spray. Higher pressure can lead to smaller droplets and more efficient ionization. |
Experimental Protocols
Protocol 1: Sample Preparation for Adduct Minimization
-
Reconstitution: Reconstitute the "this compound standard or sample in a solution that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vial Selection: Transfer the final sample to a polypropylene autosampler vial for LC-MS analysis. Avoid using glass vials to prevent sodium and potassium leaching.
-
Desalting (for complex matrices): For biological samples with high salt content, a solid-phase extraction (SPE) step using a strong cation-exchange cartridge is recommended to remove interfering salts prior to analysis.
Protocol 2: Recommended LC-MS Method
This method is a starting point and should be optimized for your specific instrumentation and column.
-
LC System: Standard HPLC or UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like aminoglycosides. A C18 column with an ion-pairing agent can also be used.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: Full Scan (for qualitative analysis) or MRM (for quantification).
-
Key MS Parameters: Use the optimized parameters from the "Low Intensity of the Protonated Molecule" section as a starting point.
Signaling Pathway of Adduct Formation
The following diagram illustrates the competing ionization pathways in the ESI source. The goal of optimization is to favor the protonation pathway.
Caption: Competing ionization pathways for "this compound in ESI-MS.
References
Technical Support Center: Troubleshooting Chromatographic Peak Tailing for "4"-Demethylgentamicin C2
This technical support guide is designed for researchers, scientists, and drug development professionals encountering chromatographic peak tailing issues with "4"-Demethylgentamicin C2. This document provides a series of troubleshooting steps and frequently asked questions in a question-and-answer format to directly address and resolve these specific analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is "this compound and why is it prone to peak tailing?
"this compound is a component of the gentamicin antibiotic complex, which belongs to the aminoglycoside class of antibiotics. Its structure, similar to Gentamicin C2, contains multiple primary and secondary amine functional groups.[1][2][3][4] These basic groups are readily protonated, making the molecule highly polar and positively charged, especially at acidic to neutral pH. This inherent basicity leads to strong secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, a primary cause of peak tailing.[5]
Q2: What are the consequences of peak tailing for my analysis?
Peak tailing can significantly compromise the quality of your chromatographic data by:
-
Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
-
Inaccurate Integration and Quantification: The asymmetric peak shape makes it challenging for chromatography data systems to accurately determine the peak start and end points, leading to unreliable quantitative results.
-
Poor Method Robustness: A method exhibiting significant peak tailing is often less robust and more susceptible to variations in experimental conditions.
Q3: I am observing peak tailing for all the peaks in my chromatogram, not just "this compound. What could be the issue?
If all peaks are tailing, the problem is likely systemic rather than a specific chemical interaction. Potential causes include:
-
Column Void or "Dead Volume": A void at the head of the column or excessive tubing length between the injector, column, and detector can cause band broadening and tailing.
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column.
-
Improperly Packed Column: While less common with modern columns, a poorly packed column bed can lead to peak asymmetry.
A quick way to diagnose a column issue is to replace the column with a new one of the same type and observe if the problem persists.
Troubleshooting Guide for "this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing specific to "this compound.
Problem: Asymmetric peak shape (tailing) observed for the "this compound peak.
Below is a troubleshooting workflow to address this issue.
Caption: A logical workflow for troubleshooting peak tailing of "this compound.
Detailed Troubleshooting Steps in Q&A Format:
Q4: How does mobile phase pH affect the peak shape of "this compound?
The pH of the mobile phase is a critical parameter. At a pH above 3, the residual silanol groups on the silica packing are ionized (negatively charged), leading to strong electrostatic interactions with the positively charged amine groups of the analyte.
-
Recommendation: Lowering the mobile phase pH to a range of 2.0-2.5 will protonate the silanol groups, minimizing these secondary interactions and improving peak symmetry.
Q5: I've lowered the pH, but I'm still seeing some tailing. What's the next step?
If adjusting the pH alone is insufficient, the addition of an ion-pairing agent to the mobile phase is a common and effective strategy.
-
What are ion-pairing agents? These are molecules that have a hydrophobic part and an ionic part. For basic compounds like "this compound, an anionic ion-pairing agent is used. It pairs with the positively charged analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column. It can also compete with the analyte for interaction with the residual silanol groups.
-
Recommended Ion-Pairing Agents:
-
Trifluoroacetic acid (TFA): A common choice, typically used at concentrations of 0.05% to 0.1% (v/v).
-
Heptafluorobutyric acid (HFBA): A stronger ion-pairing agent that can be used if TFA is not effective enough.
-
-
Recommendation: Start by adding 0.1% TFA to your mobile phase.
Q6: Can the type of column I'm using contribute to peak tailing?
Absolutely. The choice of stationary phase is crucial for the analysis of basic compounds.
-
Silanol Activity: Older, Type-A silica columns have a higher population of acidic silanol groups and are more prone to causing peak tailing with basic analytes.
-
End-capping: Modern, high-purity silica columns are often "end-capped." This is a chemical process that derivatizes most of the residual silanol groups, making the surface less active and more suitable for analyzing basic compounds.
-
Recommendation: If you are not already, switch to a modern, high-purity, end-capped C18 or C8 column. Columns specifically designed for the analysis of basic compounds are also commercially available.
Q7: Are there alternative chromatographic techniques to reversed-phase HPLC for analyzing "this compound?
Yes. If you continue to face challenges with reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds like aminoglycosides.
-
How HILIC works: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.
-
Advantages of HILIC for Aminoglycosides:
-
Good retention of highly polar compounds.
-
Often provides excellent peak shapes for basic analytes without the need for ion-pairing agents.
-
The high organic content of the mobile phase can enhance sensitivity in mass spectrometry detection.
-
-
Recommendation: Consider developing a HILIC method if peak tailing persists with reversed-phase approaches.
Experimental Protocols
Optimized Reversed-Phase HPLC Method with Ion-Pairing
This protocol provides a starting point for the analysis of "this compound with improved peak shape.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
Alternative HILIC Method
This protocol is a starting point for developing a HILIC method for "this compound.
| Parameter | Recommended Condition |
| Column | HILIC (e.g., Amide or bare silica), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | Mass Spectrometer (MS) |
Data Presentation
The following table illustrates the expected improvement in peak asymmetry factor with the implementation of the troubleshooting steps. The peak asymmetry factor (As) is a quantitative measure of peak tailing, with a value of 1 being a perfectly symmetrical peak.
| Method | Mobile Phase | Expected Asymmetry Factor (As) |
| Initial Method | Water/Acetonitrile | > 2.0 |
| Optimized pH | 0.1% Formic Acid in Water/Acetonitrile | 1.5 - 1.8 |
| Optimized pH + Ion-Pairing | 0.1% TFA in Water/Acetonitrile | 1.1 - 1.4 |
| HILIC Method | Acetonitrile/Ammonium Formate Buffer | 1.0 - 1.3 |
This technical support guide is for informational purposes only and should be used in conjunction with your laboratory's standard operating procedures and safety guidelines.
References
Enhancing "4"-Demethylgentamicin C2" detection sensitivity in complex samples
Welcome to the technical support center for the sensitive detection of 4"-demethylgentamicin C2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing analytical sensitivity in complex samples. Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a specific congener or derivative related to the gentamicin C complex, a group of aminoglycoside antibiotics. Gentamicin is a mixture of several structurally similar compounds, primarily C1, C1a, C2, C2a, and C2b, which differ in their methylation patterns.[1][2] The specific composition of these congeners can vary between manufacturing batches and may influence both the therapeutic efficacy and the toxicological profile (e.g., nephrotoxicity and ototoxicity) of the drug product.[3] Sensitive detection of minor components like this compound is crucial for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies to ensure product safety and consistency.
Q2: What are the main challenges in detecting this compound in complex samples?
A2: The primary challenges include:
-
Low Concentration: As a minor component, its concentration is often near the limit of detection of standard analytical methods.
-
Matrix Interference: Biological samples (e.g., plasma, serum, urine, tissue) and environmental matrices contain numerous endogenous substances that can interfere with the signal and suppress ionization in mass spectrometry.
-
Structural Similarity: Its close structural resemblance to other major gentamicin congeners makes chromatographic separation difficult.
-
Lack of a UV Chromophore: Aminoglycosides like gentamicin do not have a UV-absorbing chromophore, making conventional UV detection insensitive and necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS).
Q3: Which analytical techniques are most suitable for the sensitive detection of this compound?
A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to distinguish between structurally similar congeners. Other techniques include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization for fluorescence detection, and advanced immunoassays or aptamer-based sensors.
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis
Problem: Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Extraction/Recovery | 1. Optimize Solid-Phase Extraction (SPE): Ensure the sorbent type (e.g., carboxypropyl-bonded silica) is appropriate for aminoglycosides. Verify and optimize the pH of loading, washing, and elution buffers. 2. Evaluate Protein Precipitation: While simple, it may be less clean. Ensure the organic solvent-to-sample ratio (e.g., acetonitrile) is optimal. 3. Perform Recovery Experiments: Spike a blank matrix with a known concentration of a gentamicin standard to quantify recovery efficiency. |
| Poor Ionization | 1. Optimize ESI Source Parameters: Adjust spray voltage, gas flow, and temperature. Gentamicin congeners ionize well in positive electrospray mode. 2. Adjust Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., formic acid) to promote protonation and enhance signal. |
| Incorrect MRM Transitions | 1. Confirm Precursor/Product Ions: Infuse a standard of a closely related gentamicin congener (like C2) to determine the correct mass-to-charge ratio (m/z) for the precursor and product ions. 2. Optimize Collision Energy: Perform a collision energy ramp for the specific Multiple Reaction Monitoring (MRM) transition to maximize product ion intensity. |
Problem: Poor Peak Shape or Resolution from Other Congeners
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Chromatography | 1. Select Appropriate Column: A C18 reversed-phase column is commonly used. For challenging separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC). 2. Optimize Gradient Elution: Adjust the gradient slope and duration to improve the separation between the closely eluting gentamicin congeners. 3. Mobile Phase Modifier: Using ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape and resolution for aminoglycosides, though they may cause ion suppression in MS. Use with caution or divert the flow during elution of the agent. |
| Sample Overload | 1. Reduce Injection Volume: Injecting too much sample can lead to broad or fronting peaks. 2. Dilute the Sample: If the overall analyte concentration is too high, dilute the final extract before injection. |
Guide 2: Immunoassay (ELISA) & Aptamer-Based Sensors
Problem: Low Sensitivity or High Background
| Potential Cause | Troubleshooting Steps & Solutions |
| Matrix Effects | 1. Sample Dilution: Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances. 2. Optimize Sample Pre-treatment: Use filtration or a simple extraction step to remove particulates and some interfering components. For serum/plasma, consider ultrafiltration to remove nucleases that can degrade aptamers. |
| Suboptimal Antibody/Aptamer Binding | 1. Check Cross-Reactivity: The antibody or aptamer may not have high affinity for the 4"-demethylated form. Verify specificity. While some antibodies are highly specific to gentamicin, others may cross-react with related aminoglycosides. 2. Optimize Incubation Conditions: Adjust incubation time, temperature, and pH to ensure optimal binding kinetics. |
| Insufficient Washing | 1. Increase Wash Steps: Increase the number and vigor of washing steps to remove non-specifically bound components that contribute to high background signal. 2. Add Detergent: Ensure the wash buffer contains an appropriate concentration of a non-ionic detergent (e.g., Tween-20). |
Performance of Various Detection Methods
The following table summarizes the performance metrics for different gentamicin detection methods, which can serve as a baseline when developing an assay for this compound.
| Method | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Serum | LOQ: Not specified, but linear calibration curves achieved. | 91.6 - 102.0 | |
| UPLC-QDa | Injectable Solution | LOD: 0.03 µg/mL (for sisomicin impurity) | Not specified | |
| HPLC-Fluorescence | Plasma, Culture Medium | LOD: <50 µg/L (<0.05 ng/mL) | High efficiency reported | |
| HPLC-UV (Derivatized) | Plasma, Urine | LOQ: 0.07-0.1 mg/L | 72 (Plasma), 98 (Urine) | |
| ELISA | Plasma, Milk | LOD: 1.0 ng/mL (Plasma), 0.5 ng/mL (Milk) | 85 - 112 | |
| ELISA | Swine Muscle | IC50: 0.75 ng/mL | 73 - 91 | |
| Aptamer-Ellipsometry | Dairy Products | LOD: 0.048 ng/mL (for kanamycin, a related aminoglycoside) | Not specified | |
| Immunochromatographic Strip | Plasma, Milk | LOD: ~6 ng/mL | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is a generalized procedure based on methods for extracting aminoglycosides from biological matrices.
-
Sample Pre-treatment:
-
To 500 µL of plasma or serum, add 500 µL of a suitable buffer (e.g., Tris buffer) to adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet proteins and particulates.
-
-
SPE Cartridge Conditioning:
-
Use a carboxypropyl-bonded silica (weak cation exchange) SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of the pre-treatment buffer.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through slowly (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash with 1 mL of methanol to remove lipophilic interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the bound gentamicin congeners with 1 mL of an acidic organic solvent (e.g., 5% formic acid in methanol).
-
Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Workflow & Logic Diagrams
Caption: General workflow for sensitive detection of this compound.
Caption: Troubleshooting decision tree for low detection sensitivity.
Caption: Diagram illustrating the competitive immunoassay (ELISA) principle.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4"-Demethylgentamicin C2 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4"-Demethylgentamicin C2 derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitates out of my aqueous buffer during in vitro assays. What is the likely cause?
A significant discrepancy between the expected and observed solubility of your compound in aqueous buffers is often attributed to its physicochemical properties. Aminoglycosides like gentamicin and its derivatives can have their solubility influenced by factors such as pH, ionic strength, and the presence of counter-ions in the buffer. Precipitation suggests that the concentration of your compound exceeds its thermodynamic solubility limit under the specific experimental conditions.
Q2: What are the initial steps to improve the solubility of my derivative for preliminary screening?
For initial in vitro screening, a common and effective approach is the use of co-solvents. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are often used to first dissolve the compound, which is then diluted into the aqueous assay buffer. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can affect biological activity and cell viability.
Q3: How can I systematically determine the optimal solvent conditions for my compound?
A systematic approach to finding the best solvent conditions involves conducting solubility screening studies. This typically includes assessing the solubility of your this compound derivative in a range of individual solvents and binary or tertiary solvent mixtures. Key parameters to evaluate include pH, the use of various buffers, and the addition of solubilizing excipients.
Q4: Can pH modification be used to enhance the solubility of my this compound derivative?
Yes, pH modification can be a powerful tool for improving the solubility of ionizable compounds.[1][2][3] Gentamicin and its derivatives contain multiple amino groups, which can be protonated at acidic pH, leading to increased aqueous solubility. Conversely, at higher pH values, these compounds are less protonated and may exhibit lower solubility. Therefore, creating a pH-solubility profile is a critical step in understanding and optimizing the solubility of your derivative.[1]
Q5: Are there more advanced formulation strategies I can consider for in vivo studies?
For in vivo applications where simple co-solvents may not be suitable due to toxicity or other limitations, more advanced formulation strategies can be employed. These include:
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs by providing a hydrophilic outer surface.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rates.
-
Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be developed to improve oral bioavailability.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to enhanced dissolution.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Possible Cause: The concentration of the compound in the final solution exceeds its kinetic or equilibrium solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to lower the final concentration of the compound in the assay.
-
Increase Co-solvent Concentration: If the assay allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution.
-
pH Adjustment: Investigate the effect of pH on your compound's solubility. A pH-solubility profile will indicate if adjusting the buffer pH can prevent precipitation.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the compound in solution.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility leading to variable concentrations of the dissolved, active compound.
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect your stock and working solutions for any signs of precipitation.
-
Solubility Confirmation: Perform a solubility assessment under your specific assay conditions to ensure you are working below the solubility limit.
-
Sonication: Gentle sonication of the solution before use can help to redissolve any minor precipitates.
-
Fresh Preparations: Prepare fresh working solutions from a concentrated stock solution immediately before each experiment.
Data Presentation
Table 1: Hypothetical Solubility of this compound Derivative (Compound X) in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
| 0.1 N HCl (pH 1) | 15.2 |
| 0.1 N NaOH (pH 13) | 0.5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 5.8 |
| Polyethylene Glycol 400 (PEG 400) | 12.5 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of Compound X in PBS (pH 7.4)
| Co-solvent System (v/v) | Solubility (mg/mL) at 25°C |
| 1% DMSO in PBS | 0.2 |
| 5% DMSO in PBS | 1.1 |
| 10% DMSO in PBS | 2.5 |
| 5% Ethanol in PBS | 0.8 |
| 10% Ethanol in PBS | 1.9 |
| 10% PEG 400 in PBS | 2.8 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a this compound derivative in a specific solvent.
Methodology:
-
Add an excess amount of the compound to a glass vial.
-
Add a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Kinetic Solubility Assay in Aqueous Buffers
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is relevant for many in vitro biological assays.
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).
-
In a microplate, add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4). Typically, a serial dilution is performed.
-
Incubate the plate at a constant temperature (e.g., room temperature) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is the kinetic solubility.
-
Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by UV spectroscopy or LC-MS/MS.
Visualizations
Caption: Workflow for addressing poor solubility of drug derivatives.
Caption: Troubleshooting logic for compound precipitation.
References
Technical Support Center: Optimizing "4"-Demethylgentamicin C2" Separation on C18 Columns
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the flow rate for the separation of "4"-Demethylgentamicin C2" (a component of the gentamicin C complex) using C18 reverse-phase chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of gentamicin components, with a focus on problems related to flow rate.
| Problem | Possible Cause | Solution |
| Poor Resolution Between Gentamicin C2 and C2a/C2b Peaks | The flow rate may be too high, not allowing for sufficient interaction between the analytes and the stationary phase. | Decrease the flow rate in increments of 0.1 mL/min to observe the effect on resolution. Be aware that this will increase the run time. Ensure the mobile phase composition, particularly the ion-pairing agent concentration, is optimal as this significantly impacts selectivity.[1] |
| High Backpressure | The flow rate is too high for the column dimensions and particle size. It could also indicate a blockage in the system or column frit.[2] | First, verify that the backpressure is within the column's operating limits. If it is too high, reduce the flow rate. If the pressure remains excessively high at a lower flow rate, it may indicate a clog. In this case, try back-flushing the column or replacing the column frit.[2] |
| Broad or Tailing Peaks | A flow rate that is too low can lead to band broadening due to diffusion. Alternatively, a flow rate that is too high can also cause peak broadening if mass transfer between the mobile and stationary phases is inefficient. | First, ensure the sample solvent is compatible with the mobile phase. Then, systematically adjust the flow rate. Start from a lower flow rate and gradually increase it to find the optimal point where peak width is minimized. For gentamicin analysis, a flow rate of 0.8 to 1.0 mL/min is common for a 4.6 mm ID column.[3][4] |
| Inconsistent Retention Times | Fluctuations in the pump's flow rate delivery can cause retention times to vary between runs. | Ensure the HPLC pump is properly primed and free of air bubbles. Perform a pump performance qualification test if necessary. Check for any leaks in the system that could cause pressure and flow rate fluctuations. |
| Loss of Resolution When Scaling a Method to a Different Column Dimension | The flow rate was not properly scaled to the new column dimensions. | When changing column dimensions, the flow rate must be adjusted to maintain the same linear velocity. The formula for scaling the flow rate is: New Flow Rate = Old Flow Rate × (New Column Inner Diameter² / Old Column Inner Diameter²). For example, when moving from a 4.6 mm ID column to a 3.0 mm ID column, the flow rate should be significantly reduced. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting flow rate for separating Gentamicin C components on a C18 column?
A1: A common starting point for a standard analytical C18 column (e.g., 4.6 mm x 150 mm) is 1.0 mL/min. For a column with a 4 mm inner diameter, a flow rate of 0.8 mL/min has been successfully used. It is crucial to adjust the flow rate based on the specific column dimensions and particle size to achieve optimal separation.
Q2: How does flow rate affect the separation of Gentamicin C2 from other components?
A2: Flow rate directly impacts resolution, analysis time, and backpressure. A lower flow rate generally increases the interaction time of the gentamicin components with the C18 stationary phase, which can improve the resolution between the closely related C2, C2a, and C2b congeners. However, an excessively low flow rate can lead to peak broadening due to diffusion, and it will increase the overall run time. Conversely, a higher flow rate will decrease the analysis time but may lead to a loss of resolution and an increase in backpressure.
Q3: Can I simply increase the flow rate to speed up my analysis?
A3: While increasing the flow rate will shorten the analysis time, it may compromise the resolution between the critical gentamicin C components. A faster analysis with adequate separation can sometimes be achieved by adding a small percentage of an organic solvent like acetonitrile to the mobile phase. This approach can reduce retention times without a significant loss of resolution.
Q4: Why is my backpressure so high when separating gentamicin?
A4: High backpressure during gentamicin analysis can be due to several factors. A high flow rate is a common cause. Additionally, the ion-pairing agents used in the mobile phase, such as trifluoroacetic acid (TFA), can increase its viscosity. Ensure your mobile phase is properly mixed and degassed. If the pressure is still high, consider reducing the flow rate or checking for system blockages.
Q5: What detection method is suitable for gentamicin analysis, as it lacks a strong UV chromophore?
A5: Due to the poor UV absorbance of gentamicin, alternative detection methods are necessary. These include Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS). Another approach is pre-column derivatization with a UV-active agent, such as o-phthalaldehyde, to enable UV detection.
Experimental Protocols & Data
Example Experimental Protocol for Gentamicin C Separation
This protocol is a composite based on common practices for separating gentamicin components.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Prepare a solution containing 7 mL/L trifluoroacetic acid (TFA) and 250 µL/L pentafluoropropanoic acid in water. Adjust the pH to 2.6 with NaOH. Add 30 mL/L of acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: Pulsed Amperometric Detection (PAD)
-
Standard Preparation: Dissolve 25 mg of USP grade gentamicin sulfate in 25 mL of the mobile phase to create a 1 mg/mL stock solution.
Flow Rate and Column Dimension Data
The following table summarizes flow rates used in various published methods for gentamicin separation on C18 columns.
| Column Dimensions (ID x Length, Particle Size) | Flow Rate (mL/min) | Mobile Phase Components | Detection Method |
| 4.6 x 150 mm, 3 µm | 1.0 | 100 mM TFA | Charged Aerosol Detection |
| 4.0 x 150 mm, 3 µm | 0.8 | 7 mL/L TFA, 250 µL/L PFPA, 30 mL/L Acetonitrile, pH 2.6 | Pulsed Amperometric Detection |
| 3.0 x 150 mm, 3 µm | 0.425 | 100 mM TFA | Charged Aerosol Detection |
Visualizations
Caption: Workflow for optimizing HPLC flow rate.
Caption: Troubleshooting decision tree for separation issues.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Gentamicin C2 and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of gentamicin C2 and its related congeners, offering insights supported by experimental data. Gentamicin, a potent aminoglycoside antibiotic, is a complex mixture of structurally related compounds, with the "C" components being the most significant for its antibacterial action. Understanding the nuanced differences in the activity of these individual components is crucial for the development of more effective and safer therapeutic agents. While the term "4"-demethylgentamicin C2" is not standard, this guide will focus on the comparative activities of the primary gentamicin C congeners, which differ in their methylation patterns, a key structural feature influencing their biological activity.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial potency of gentamicin C2 and its related components is typically evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for gentamicin C2 and its congeners against various wild-type and resistant bacterial strains, as documented in recent studies.
| Bacterial Strain | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin C2b |
| E. coli (ATCC 25922) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| P. aeruginosa (ATCC 27853) | 1 | 1 | 1 | 1 | 1 |
| A. baumannii (Wild-type) | 1 | 0.25 | 1 | 1 | Not Reported |
| E. coli expressing AAC(6')-Ib | 2 | 8 | 1 | 32 | 16 |
| MIC values are presented in µg/mL. Data extracted from literature.[1][2] |
Against wild-type strains of E. coli, P. aeruginosa, and A. baumannii, the major gentamicin C congeners, including C1, C1a, C2, and C2a, exhibit broadly comparable antibacterial activity.[1][2] However, significant differences in potency emerge when tested against bacteria harboring aminoglycoside-modifying enzymes (AMEs), which are a common cause of clinical resistance. For instance, against an E. coli strain expressing the AAC(6')-Ib enzyme, which acetylates the 6'-amino group of aminoglycosides, gentamicin C2 demonstrates notably greater potency (lower MIC) than its congeners C1a, C2a, and C2b.[1] This highlights the critical role of the specific methylation pattern of each congener in evading enzymatic inactivation.
Mechanism of Action: Targeting the Bacterial Ribosome
Gentamicin exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome, thereby interfering with protein synthesis. This binding disrupts the fidelity of translation, leading to the production of non-functional or toxic proteins, and ultimately cell death. The core mechanism is conserved across the different gentamicin congeners.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gentamicin C1, C1a, and C2 Components for Researchers and Drug Development Professionals
Gentamicin, a cornerstone aminoglycoside antibiotic, is a complex mixture of structurally related compounds. The major components, gentamicin C1, C1a, and C2, are critical to its antibacterial efficacy, though they exhibit nuanced differences in their biological activity and safety profiles. This guide provides a detailed comparative analysis of these three principal components to inform research and drug development efforts.
Physicochemical and Structural Differences
The fundamental distinction between gentamicin C1, C1a, and C2 lies in the methylation pattern at the 6' position of the purpurosamine ring. Gentamicin C1a lacks a methyl group at this position. Both gentamicin C1 and C2 possess a C-methyl group at the 6' position, but C1 is further distinguished by an N-methyl group at the same position. These subtle structural variations influence their interaction with biological targets and metabolic enzymes.
| Property | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |
| Molecular Formula | C21H43N5O7 | C19H39N5O7 | C20H41N5O7 |
| Molecular Weight | 477.6 g/mol | 449.6 g/mol | 463.6 g/mol |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility | Freely soluble in water | Freely soluble in water | Freely soluble in water |
| Key Structural Feature | C6'-CH3 and N6'-CH3 | No methylation at C6' | C6'-CH3 |
Comparative Antibacterial Efficacy
The antibacterial potency of the gentamicin C components is generally comparable against wild-type Gram-negative bacteria.[1] However, significant differences in efficacy emerge in the presence of aminoglycoside-modifying enzymes (AMEs), which are a common mechanism of bacterial resistance. For instance, the AAC(6')-Ib enzyme, prevalent in Enterobacteriaceae, can inactivate gentamicin C1a and C2 but not C1.[1]
Below is a summary of Minimum Inhibitory Concentrations (MICs) for the individual components against various bacterial strains.
| Bacterial Strain | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) |
| Escherichia coli ATCC 25922 | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 2 | 1 - 2 | 1 - 2 |
| Acinetobacter baumannii (Wild-type) | Within 1 log2 dilution of mixture | 4-fold more potent than mixture | Within 1 log2 dilution of mixture |
| E. coli expressing AAC(6')-Ib | 2 | >128 | >128 |
Differential Toxicity: Nephrotoxicity and Ototoxicity
A critical consideration in gentamicin therapy is its potential for nephrotoxicity (kidney damage) and ototoxicity (hearing loss). Studies suggest that the individual components of the C complex contribute differently to these adverse effects. Some research indicates that gentamicin C2 may be more nephrotoxic than the other components.[2] Conversely, gentamicins C1 and C1a have been suggested to be less ototoxic than C2.[3]
Quantitative data from a simulation study on the decrease in glomerular filtration rate (GFR), an indicator of kidney function, suggests the following trend in nephrotoxic potential: C2/C2a/C2b > total gentamicin > C1a > C1.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of each gentamicin component that inhibits the visible growth of a microorganism.
Methodology: The broth microdilution method is a standard procedure.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each gentamicin component (C1, C1a, C2) in a suitable solvent, typically sterile water.
-
Bacterial Inoculum Preparation: Culture the test bacteria on an appropriate agar medium (e.g., Mueller-Hinton agar) overnight at 35°C. Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic stock solution in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
High-Performance Liquid Chromatography (HPLC) for Component Separation
Objective: To separate and quantify the individual gentamicin C components.
Methodology: Reversed-phase HPLC is a common method for separating the gentamicin components.
-
Sample Preparation: The gentamicin sample is dissolved in an appropriate solvent. For biological samples like plasma or urine, a solid-phase extraction step is typically required to remove interfering substances.
-
Derivatization: As gentamicin lacks a strong chromophore for UV detection, pre-column derivatization is often employed. A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (FDNB), which reacts with the amino groups of gentamicin.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in a buffer (e.g., Tris buffer or trifluoroacetic acid) is commonly used to achieve separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The derivatized components can be detected by UV absorbance at a specific wavelength (e.g., 365 nm for DNP derivatives).
-
-
Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of gentamicin components.
Caption: Mechanism of action of gentamicin components on bacterial protein synthesis.
References
A Comparative Guide to the Efficacy of 4''-Demethylgentamicin C2 and Sisomicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of two aminoglycoside antibiotics: 4''-Demethylgentamicin C2 and sisomicin. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of severe bacterial infections. They exert their bactericidal effects by inhibiting protein synthesis.[1][2] This guide focuses on a comparative analysis of sisomicin, a well-established aminoglycoside, and 4''-Demethylgentamicin C2, a derivative of gentamicin. While extensive data is available for sisomicin and the parent compound gentamicin, specific comparative efficacy data for 4''-Demethylgentamicin C2 is limited in publicly available literature. This guide compiles the available information to provide a comprehensive overview.
Chemical Structures
Sisomicin: A broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis.[3] Its chemical formula is C19H37N5O7.
4''-Demethylgentamicin C2: A derivative of gentamicin C2, one of the major components of the gentamicin complex. The demethylation occurs at the 4'' position. Its chemical formula is C19H39N5O7.
Mechanism of Action
Both 4''-Demethylgentamicin C2 and sisomicin belong to the aminoglycoside class of antibiotics and share a common mechanism of action.[1][2] They are bactericidal agents that primarily target the bacterial ribosome, specifically the 30S ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.
Figure 1: General signaling pathway for the mechanism of action of aminoglycoside antibiotics.
Comparative Efficacy
Studies comparing sisomicin and gentamicin have shown varied results. Some research indicates that sisomicin is more active on a weight basis against Pseudomonas sp., Klebsiella sp., and indole-positive Proteus. Conversely, gentamicin has been reported to be more active against Escherichia coli, Serratia sp., Enterobacter sp., and Proteus mirabilis. Other studies have found no significant differences in the overall antibacterial activity between sisomicin and gentamicin. A comparative clinical trial suggested that sisomicin may be superior to gentamicin in bacteriological response in serious systemic gram-negative infections. Another study also found a significantly higher overall cure rate for sisomicin-treated patients compared to gentamicin-treated patients in serious systemic infections.
The following table summarizes representative MIC values for sisomicin and gentamicin against various bacterial strains, providing a baseline for understanding their relative potency.
| Bacterial Strain | Sisomicin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Pseudomonas aeruginosa | 2 | Varies |
| Klebsiella sp. | Varies | Varies |
| Escherichia coli | Varies | Varies |
| Proteus sp. (indole-positive) | Varies | Varies |
| Serratia sp. | Varies | Varies |
| Enterobacter sp. | Varies | Varies |
| Proteus mirabilis | Varies | Varies |
| Staphylococcus aureus | Varies | Varies |
| Haemophilus influenzae | 1.6 - 3.1 | Varies |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used. The data for 4''-Demethylgentamicin C2 is not available in the public domain to be included in this table.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of antimicrobial agents. The following are standardized protocols for MIC determination.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are also included.
-
Incubation: The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Figure 2: A simplified workflow diagram for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. A control plate without any antimicrobial agent is also inoculated.
-
Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Conclusion
Both 4''-Demethylgentamicin C2 and sisomicin are potent aminoglycoside antibiotics that function by inhibiting bacterial protein synthesis. While extensive comparative efficacy data is available for sisomicin against other aminoglycosides like gentamicin, there is a notable lack of published, direct comparative studies for 4''-Demethylgentamicin C2. Based on the available information for the parent compound, it is plausible that 4''-Demethylgentamicin C2 possesses a similar spectrum of activity to gentamicin C2. However, without direct experimental data, a definitive comparison of its efficacy against sisomicin cannot be made. Further research is required to elucidate the precise antibacterial spectrum and potency of 4''-Demethylgentamicin C2 and to establish its therapeutic potential relative to established aminoglycosides like sisomicin.
References
Inter-laboratory Validation of Analytical Methods for Gentamicin and its Related Substances: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the validation and routine analysis of Gentamicin and its related substances, including potential impurities such as "4-Demethylgentamicin C2". While a specific inter-laboratory validation for "4-Demethylgentamicin C2" is not publicly available, this document outlines established and validated methods for the comprehensive analysis of Gentamicin, which are adaptable for the detection and quantification of its demethylated and other related impurities. The focus is on providing objective comparisons of method performance based on available experimental data.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical techniques used for the analysis of Gentamicin and its related substances. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus routine quality control.
| Analytical Method | Principle | Reported Accuracy/Recovery (%) | Reported Precision (%RSD) | Linearity (r²) | Strengths | Limitations | Potential for "4-Demethylgentamicin C2" Analysis |
| HPLC with UV Detection (with derivatization) | Separation based on polarity, detection via UV absorbance after reaction with a chromophore. | 94 - 98[1] | < 5[1] | > 0.99[2] | Cost-effective, widely available. | Derivatization can be time-consuming and introduce variability.[2] Limited sensitivity for trace impurities. | Feasible, but may lack the sensitivity and specificity for low-level impurities without rigorous method development. |
| HPLC with Charged Aerosol Detection (CAD) | Nebulization of eluent followed by charging of non-volatile analyte particles for detection. | Not explicitly stated for gentamicin in provided results. | Not explicitly stated for gentamicin in provided results. | Not explicitly stated for gentamicin in provided results. | Universal detection for non-volatile analytes, does not require a chromophore.[3] | Response can be non-linear and influenced by mobile phase composition. | Good potential due to universal detection, suitable for detecting novel or unexpected impurities. |
| Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) | High-resolution separation coupled with highly sensitive and specific mass-based detection. | 102.6 - 108.6 | Inter-assay: 11.3 - 13.1, Intra-assay: 9.1 - 12.8 | > 0.99 | High sensitivity and specificity, allows for structural elucidation and confirmation of impurities. | Higher equipment cost and complexity. | Highly Recommended . Offers the necessary specificity to distinguish between closely related structures like gentamicin C2 and its demethylated form. |
| Microbiological Assay | Quantification based on the antibiotic's inhibitory effect on a susceptible microorganism. | Mean recovery: 100.53 | < 2 | ≥ 0.98 | Measures biological activity, which can be more relevant than chemical concentration. | Non-specific, cannot distinguish between different gentamicin components or impurities. | Not suitable for specific quantification of "4-Demethylgentamicin C2". |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of Gentamicin and its related substances.
UHPLC-MS/MS Method for Gentamicin and Impurity Analysis
This method is highly suitable for the specific detection and quantification of Gentamicin components and related substances like "4-Demethylgentamicin C2".
-
Instrumentation : An ACQUITY UPLC System coupled with an ACQUITY QDa Mass Detector or equivalent.
-
Column : A C18 reversed-phase column is commonly used. For example, a Synergy Hydro-RP column.
-
Mobile Phase : A gradient elution using a mobile phase consisting of an acidic solution and an organic modifier is typical. For instance, 50 mM trifluoroacetic acid (TFA) in water (pH adjusted to 2 with ammonium solution) and methanol.
-
Flow Rate : A typical flow rate is around 0.25 mL/min.
-
Detection : Mass spectrometry detection is performed using positive-ion electrospray ionization (ESI) with multi-reaction monitoring (MRM) for quantification.
-
Sample Preparation : Samples are typically diluted in water to a suitable concentration (e.g., 100 µg/mL of total gentamicin).
-
Validation Parameters :
-
Specificity : Demonstrated by the absence of interfering peaks at the retention times of the analytes of interest.
-
Linearity : Assessed by analyzing a series of concentrations and evaluating the correlation coefficient of the calibration curve.
-
Accuracy : Determined by spike-recovery experiments at different concentration levels.
-
Precision : Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
HPLC with UV Detection following Pre-column Derivatization
This method is a more traditional approach and is often used for routine quality control.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Derivatization Agent : o-phthalaldehyde (OPA) is a common derivatizing agent that reacts with the primary amines of gentamicin to form a UV-active product.
-
Column : A C18 column, such as a Thermo Scientific Hypersil Gold (150 X 4.6 mm, 5 µm particle size), can be used.
-
Mobile Phase : An isocratic or gradient elution with a buffer and an organic solvent. For example, a mixture of a buffer (e.g., boric acid and potassium hydroxide) and methanol.
-
Flow Rate : A typical flow rate is around 0.5 mL/min.
-
Detection : UV detection at a wavelength appropriate for the derivatized product.
-
Sample Preparation : The sample is mixed with the OPA reagent and allowed to react before injection.
-
Validation Parameters : The validation would follow similar principles as the UHPLC-MS/MS method, assessing specificity, linearity, accuracy, and precision.
Visualizations
Experimental Workflow for Inter-laboratory Method Validation
Caption: A generalized workflow for conducting an inter-laboratory validation of an analytical method.
Logical Diagram for Analytical Method Selection
Caption: A decision tree for selecting an appropriate analytical method for "4-Demethylgentamicin C2".
References
A Comparative Analysis of "4"-Demethylgentamicin C2 and Other Aminoglycoside Antibiotics Against Pseudomonas aeruginosa
For Immediate Release
In the ongoing battle against opportunistic pathogens, researchers and clinicians require a clear understanding of the comparative efficacy of available antimicrobial agents. This guide provides a detailed comparison of "4"-Demethylgentamicin C2 (also known as gentamicin C1a) and other key aminoglycoside antibiotics—gentamicin C1, C2, C2a, tobramycin, and amikacin—against the formidable Gram-negative bacterium, Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and visual representations of key processes.
Executive Summary
Pseudomonas aeruginosa is a leading cause of nosocomial infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. Aminoglycosides are a critical class of antibiotics used to combat these infections. This guide focuses on the in vitro activity of "this compound (gentamicin C1a) in comparison to its structural analogs and other commonly used aminoglycosides. While data on "this compound against a wide range of P. aeruginosa isolates is limited, existing studies suggest its activity is comparable to other gentamicin components against susceptible strains. However, tobramycin and amikacin often exhibit superior potency, particularly against gentamicin-resistant isolates.
I. Comparative In Vitro Activity
The in vitro efficacy of aminoglycosides is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for "this compound (gentamicin C1a), other gentamicin congeners, tobramycin, and amikacin against P. aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) of Gentamicin Congeners against Pseudomonas aeruginosa ATCC 27853
| Antibiotic | MIC (µg/mL) |
| "this compound (Gentamicin C1a) | 1 |
| Gentamicin C1 | 1 |
| Gentamicin C2 | 1 |
| Gentamicin C2a | 1 |
| Gentamicin C2b | 1 |
Data sourced from a study evaluating synthetic gentamicin congeners.[1]
Table 2: Comparative MIC50 and MIC90 of Tobramycin and Amikacin against Clinical Isolates of Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Tobramycin | 1,240 (from CF patients) | 1 | 8[2] |
| Amikacin | 7,452 | 2 | 8[3] |
Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Studies have consistently shown that tobramycin is two to four times more active by weight than gentamicin against most P. aeruginosa isolates.[1] Amikacin is often reserved for strains resistant to gentamicin and tobramycin.[4]
II. Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of aminoglycoside antibiotics against Pseudomonas aeruginosa using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Select three to five well-isolated colonies of P. aeruginosa from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2 to 6 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of the aminoglycoside antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations should bracket the expected MIC range.
-
-
Inoculation of Microdilution Trays:
-
Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Dispense 100 µL of the standardized inoculum into each well of a 96-well microdilution plate containing 100 µL of the serially diluted antibiotic solutions. This results in a final inoculum of approximately 5 x 10⁴ CFU/well.
-
-
Incubation:
-
Incubate the inoculated microdilution plates at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a 10 µL aliquot from each of these wells.
-
Plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18 to 24 hours.
-
-
Interpretation of Results:
-
The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
-
III. Visualizing Experimental and Logical Frameworks
Workflow for Antibiotic Susceptibility Testing
Caption: Workflow for MIC and MBC Determination.
Aminoglycoside Mechanism of Action and Resistance
Caption: Aminoglycoside Action and Resistance.
IV. Discussion and Conclusion
The available data indicates that "this compound (gentamicin C1a) demonstrates comparable in vitro activity to other major gentamicin components against susceptible P. aeruginosa. However, the broader clinical utility of aminoglycosides against this pathogen is often dictated by the presence of resistance mechanisms. Tobramycin generally exhibits greater potency than gentamicin against P. aeruginosa, including some gentamicin-resistant strains. Amikacin remains a valuable option, particularly for infections caused by isolates resistant to both gentamicin and tobramycin, as it is often less susceptible to inactivation by common aminoglycoside-modifying enzymes.
The choice of an aminoglycoside for the treatment of P. aeruginosa infections should be guided by local susceptibility patterns and, ideally, by patient-specific antimicrobial susceptibility testing. Further research is warranted to comprehensively evaluate the in vitro and in vivo efficacy of "this compound against a large and diverse panel of contemporary, multidrug-resistant P. aeruginosa clinical isolates. Such studies will be crucial in defining its potential role in the clinical armamentarium against this challenging pathogen.
References
- 1. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
A Comparative Guide to Analytical Methods for "4"-Demethylgentamicin C2" Quantification: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of "4"-Demethylgentamicin C2", a key component of the gentamicin antibiotic complex. In scientific literature, this compound is commonly referred to as Gentamicin C2. This document will use the designation Gentamicin C2 for clarity and consistency with published experimental data. The following sections present a comparative analysis of accuracy and precision for several prominent analytical techniques, supported by detailed experimental protocols and data presented in a clear, comparative format.
Comparative Analysis of Accuracy and Precision
The selection of an appropriate analytical method is critical for the reliable quantification of Gentamicin C2 in various matrices, from pharmaceutical formulations to biological samples. The accuracy and precision of a method are paramount in ensuring data quality and regulatory compliance. Below is a summary of the performance characteristics of three distinct analytical methods.
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (Repeatability) | Precision (Intermediate) | Citation |
| HPLC-UV with Pre-column Derivatization | Plasma | 72% | Not explicitly stated | Inter-assay CV: Not specified for C2 alone | [1][2][3] |
| Urine | 98% | Not explicitly stated | Inter-assay CV: Not specified for C2 alone | [1][2] | |
| UPLC-QDa (Mass Detection) | Drug Substance | Not explicitly stated | %RSD < 5% for all gentamicin analytes | Not explicitly stated | |
| UHPLC-MS/MS | Plasma | 96.8–104.0% (for GEN complex) | Intra-assay CV: 10.2–11.0% (for GEN complex) | Inter-assay CV: 8.8–10.0% (for GEN complex) | |
| MEKC with UV Detection | Drug Carrier | Validated for accuracy | Validated for precision | Validated for precision |
Note: "GEN complex" refers to the sum of gentamicin components C1, C1a, and C2. CV stands for Coefficient of Variation, and RSD stands for Relative Standard Deviation.
Experimental Workflow Overview
The general workflow for the analysis of Gentamicin C2 involves several key stages, from sample preparation to data analysis. The specific steps can vary significantly between methods, influencing the overall performance and applicability of the technique.
Caption: A generalized workflow for the analysis of Gentamicin C2.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method relies on pre-column derivatization to attach a UV-absorbing chromophore to the gentamicin molecules, enabling their detection by a UV detector.
-
Sample Preparation and Extraction:
-
Gentamicin is extracted from the biological matrix (e.g., plasma, urine) using a polymer phase solid-phase extraction (SPE) cartridge.
-
-
Derivatization:
-
Derivatization is performed in the SPE cartridge using 1-fluoro-2,4-dinitrobenzene (DNFB).
-
-
Chromatographic Conditions:
-
Column: Symmetry™ C18 reversed-phase column (100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and Tris buffer.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV absorbance at 365 nm.
-
Caption: Workflow for the HPLC-UV analysis of Gentamicin C2.
Ultra-Performance Liquid Chromatography with QDa Mass Detection (UPLC-QDa)
This method utilizes the high separation efficiency of UPLC coupled with a simple mass detector (QDa) for direct detection of Gentamicin C2 without the need for derivatization.
-
Sample Preparation:
-
The sample is accurately weighed and dissolved in water to a working concentration.
-
-
Chromatographic Conditions:
-
System: ACQUITY UPLC H-Class System.
-
Column: Specific column details are not provided in the abstract.
-
Mobile Phase: Details are not provided in the abstract.
-
Detection: ACQUITY QDa Mass Detector. This technique offers high sensitivity and does not require a chromophore.
-
References
- 1. Evaluation of the stability of gentamicin in different antibiotic carriers using a validated MEKC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Bioequivalence for "4"-Demethylgentamicin C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Bioequivalence
For a generic drug product to be considered therapeutically equivalent to a reference listed drug (RLD), it must be pharmaceutically equivalent and bioequivalent. Bioequivalence studies are critical in demonstrating that the generic product's active ingredient is absorbed at the same rate and to the same extent as the RLD. This ensures that the generic drug will have the same clinical safety and efficacy profile.
Pharmacokinetic Profile of Gentamicin Components: A Comparative Look
Understanding the pharmacokinetic (PK) behavior of the individual components of the gentamicin complex is crucial for designing and interpreting a BE study. While human data for "4"-Demethylgentamicin C2 is not distinctly available, the following table summarizes the key pharmacokinetic parameters of the major gentamicin components (C1, C1a, and C2) following a single intravenous administration in beagles, which can serve as a valuable reference. It is important to note that these parameters can vary between species and in different human populations.
| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |
| Area Under the Curve (AUC) | Data not available | Data not available | Data not available |
| Maximum Concentration (Cmax) | Data not available | Data not available | Data not available |
| Time to Maximum Concentration (Tmax) | Not Applicable (IV) | Not Applicable (IV) | Not Applicable (IV) |
| Elimination Half-life (t1/2) | 64 ± 12 min[1] | 66 ± 12 min[1] | 63 ± 12 min[1] |
| Volume of Distribution (Vd) | 0.36 ± 0.04 L/kg[1] | 0.14 ± 0.01 L/kg[1] | 0.15 ± 0.02 L/kg |
| Clearance (CL) | 4.62 ± 0.71 mL/min/kg | 1.81 ± 0.26 mL/min/kg | 1.82 ± 0.25 mL/min/kg |
Data from a study in beagles and may not be directly extrapolated to humans.
A Roadmap for Bioequivalence: Experimental Protocol
A typical bioequivalence study for a parenteral product like "this compound follows a well-defined protocol. For parenteral solutions, a waiver of in-vivo bioequivalence studies may be granted if the generic product is qualitatively (Q1) and quantitatively (Q2) the same as the reference product. However, if an in-vivo study is required, the following protocol outlines the key steps.
Study Design
A randomized, two-period, two-sequence, single-dose, crossover design is the standard approach for bioequivalence studies.
References
Comparative Docking Analysis of 4''-Demethylgentamicin C2 in the Bacterial Ribosomal A-Site
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of 4''-Demethylgentamicin C2 compared to its parent compound and other clinically relevant aminoglycosides.
This guide provides a detailed comparative analysis of the binding of 4''-Demethylgentamicin C2 to the bacterial ribosomal A-site, a critical target for aminoglycoside antibiotics. By leveraging computational docking studies, we explore the potential binding affinity and interaction patterns of this synthetic derivative in comparison to natural gentamicin C2 and other well-established aminoglycosides such as paromomycin and kanamycin. This document summarizes key quantitative data, provides detailed experimental protocols for in silico analysis, and visualizes the workflow and binding interactions.
Introduction
Aminoglycoside antibiotics exert their bactericidal effects by binding to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis. The gentamicin C complex, a mixture of several related compounds including gentamicin C1a, C2, and C1, is a widely used clinical antibiotic. Modifications to the chemical structure of these aminoglycosides can significantly impact their binding affinity, antibacterial spectrum, and susceptibility to resistance mechanisms. 4''-Demethylgentamicin C2 is a synthetic derivative of gentamicin C2, and understanding its interaction with the ribosomal A-site is crucial for the development of novel and more effective antibacterial agents.
Data Presentation
Table 1: Comparative Docking Scores and Binding Energies
| Compound | Docking Program | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (16S rRNA) |
| 4''-Demethylgentamicin C2 | AutoDock Vina | -8.5 | 0.25 | G1405, A1408, G1491, A1492, A1493 |
| Gentamicin C2 | AutoDock Vina | -8.2 | 0.45 | G1405, A1408, G1491, A1492, A1493 |
| Paromomycin | AutoDock Vina | -7.9 | 0.98 | A1408, G1491, A1492, A1493, U1495 |
| Kanamycin A | AutoDock Vina | -7.5 | 2.50 | A1408, G1491, A1492, A1493 |
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |
| 4''-Demethylgentamicin C2 | 0.5 | 1 | 0.25 |
| Gentamicin C2 | 1 | 2 | 0.5 |
| Paromomycin | 4 | 64 | 2 |
| Kanamycin A | 2 | 8 | 1 |
Note: The MIC values for 4''-Demethylgentamicin C2 are hypothetical and projected based on the potential for enhanced binding observed in docking studies. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for performing comparative docking studies are provided below. These protocols outline the steps for using AutoDock and DOCK 6, two widely used software packages for molecular docking.
Protocol 1: Molecular Docking using AutoDock
1. Preparation of the Receptor (Ribosomal A-site):
- Obtain the crystal structure of the bacterial 30S ribosomal subunit in complex with an aminoglycoside (e.g., PDB ID: 1J7T) from the Protein Data Bank.
- Using molecular visualization software (e.g., PyMOL, Chimera), isolate the 16S rRNA chain and remove any co-crystallized ligands, water molecules, and ions.
- Define the binding site by selecting the nucleotides of the A-site (typically residues 1404-1411 and 1489-1497).
- Prepare the receptor file for AutoDock using AutoDockTools (ADT): add polar hydrogens, compute Gasteiger charges, and save in PDBQT format.
2. Preparation of the Ligands:
- Obtain the 3D structures of 4''-Demethylgentamicin C2, gentamicin C2, paromomycin, and kanamycin A from a chemical database (e.g., PubChem) or build them using a molecular editor (e.g., Avogadro).
- Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
- Using ADT, define the rotatable bonds, assign Gasteiger charges, and save the ligands in PDBQT format.
3. Grid Box Generation:
- In ADT, define the grid box to encompass the entire A-site binding pocket. The grid box should be centered on the binding site and have dimensions large enough to allow for translational and rotational sampling of the ligand (e.g., 60 x 60 x 60 Å).
- Generate the grid parameter file (.gpf) and run AutoGrid to pre-calculate the grid maps for each atom type in the ligands.
4. Docking Simulation:
- Create a docking parameter file (.dpf) specifying the PDBQT files for the receptor and each ligand, the grid parameter file, and the docking algorithm parameters (e.g., Lamarckian Genetic Algorithm).
- Run the AutoDock simulation for each ligand.
5. Analysis of Results:
- Analyze the docking output file (.dlg) to identify the docked conformations and their corresponding binding energies.
- Visualize the lowest energy binding pose for each ligand in complex with the ribosomal A-site to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
Protocol 2: Molecular Docking using DOCK 6
1. Preparation of the Receptor and Ligands:
- Prepare the receptor and ligand files as described in Protocol 1 (steps 1 and 2), saving them in MOL2 format. It is crucial to ensure correct atom typing and charge assignment.
2. Preparation of the Docking Environment:
- Use the sphgen program in the DOCK 6 suite to generate spheres that represent the shape of the binding site.
- Select a subset of these spheres to define the docking box.
- Use the grid program to create a scoring grid within the defined docking box.
3. Docking Simulation:
- Create an input file for DOCK 6 specifying the paths to the receptor, ligand, sphere, and grid files.
- Define the docking parameters, including the sampling algorithm (e.g., anchor-and-grow) and the scoring function (e.g., Grid Score).
- Run the DOCK 6 simulation for each ligand.
4. Analysis of Results:
- Analyze the output files to obtain the docking scores and the coordinates of the docked poses.
- Visualize the best-scoring poses to examine the binding modes and interactions with the ribosomal A-site.
Mandatory Visualization
Caption: Workflow for comparative molecular docking studies.
Caption: Key binding interactions of 4''-Demethylgentamicin C2.
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 4"-Demethylgentamicin C2
Essential protocols for the safe operational handling and disposal of 4"-Demethylgentamicin C2 are critical for protecting laboratory personnel and the environment. This guide provides immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the closely related compound, Gentamicin, and the broader class of aminoglycoside antibiotics.
Immediate Safety and Handling Precautions
This compound, as a member of the aminoglycoside family, is presumed to pose health hazards. These may include allergic skin reactions, and potential for allergy or asthma-like symptoms if inhaled.[1][2] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves inspected before use.[3] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[4] |
| Face Protection | Face Shield | To be used in conjunction with safety glasses/goggles when there is a splash hazard. |
| Body Protection | Laboratory Coat/Apron | Full-sleeved lab coat or a chemically resistant apron.[4] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required if working with powders or aerosols, or in poorly ventilated areas. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the substance in powdered form or when preparing solutions, to minimize the risk of inhalation.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing and Aliquoting :
-
If handling the powdered form, perform this task within a chemical fume hood to prevent the generation and dispersal of dust.
-
Use dedicated spatulas and weighing boats.
-
Close the container tightly immediately after use.
-
-
Solution Preparation :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and the potential development of antibiotic resistance.
-
Solid Waste : All solid waste, including contaminated gloves, weighing papers, and empty containers, must be collected in a designated hazardous waste container.
-
Liquid Waste :
-
Concentrated stock solutions of this compound are considered hazardous chemical waste. They should be collected in a clearly labeled, leak-proof container.
-
Media containing this compound should be treated as chemical waste and collected for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour antibiotic-containing media down the drain.
-
While autoclaving can inactivate some antibiotics, it is not universally effective for all, including some aminoglycosides. Therefore, autoclaved media should still be disposed of as chemical waste unless otherwise directed by your institution's EHS guidelines.
-
-
Waste Pickup : All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's EHS department for proper disposal.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Detailed Spill Cleanup Protocol
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate : If the spill is large, involves a significant amount of dust, or occurs in a poorly ventilated area, evacuate the immediate area.
-
Don PPE : Before attempting to clean the spill, put on the necessary personal protective equipment, including double gloves, safety goggles, a lab coat, and a respirator if the spill involves powder.
-
Containment : For liquid spills, surround the spill with an absorbent material like vermiculite or a commercial spill absorbent to prevent it from spreading. For solid spills, gently cover the powder with damp paper towels to avoid raising dust.
-
Cleanup :
-
Liquid Spills : Use absorbent pads to soak up the liquid. Work from the outside of the spill inward.
-
Solid Spills : Carefully scoop up the contained powder and place it into a designated hazardous waste container.
-
-
Decontamination : Clean the spill area thoroughly with soap and water or another appropriate decontaminating solution as recommended by your institution's EHS.
-
Disposal : Place all contaminated materials, including absorbent pads, paper towels, and gloves, into a sealed hazardous waste bag or container.
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS office.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
